Gcn2iB
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O3S/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10/h4-9,26H,1H3,(H2,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHVXJKGYJYWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gcn2iB: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and a proposed chemical synthesis pathway for Gcn2iB, a potent and selective inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams.
Discovery and Biological Activity
This compound is an ATP-competitive inhibitor of the serine/threonine kinase GCN2, a key regulator of amino acid homeostasis and a component of the Integrated Stress Response (ISR). It was identified as a potent inhibitor with an IC50 of 2.4 nM for GCN2.[1][2][3][4] Unlike its predecessor, GCN2iA, this compound possesses a favorable pharmacokinetic profile, making it suitable for in vivo studies.
Potency and Selectivity
This compound demonstrates high selectivity for GCN2. In a comprehensive kinase panel of 468 kinases, this compound at a concentration of 1 µM showed greater than 99.5% inhibition of only GCN2.[1] Three other kinases, MAP2K5, STK10, and ZAK, exhibited greater than 95% inhibition at this concentration.[1] Notably, this compound does not inhibit GSK3β.
| Target | IC50 | % Inhibition @ 1µM | Reference |
| GCN2 | 2.4 nM | >99.5% | [1][2][3][4] |
| MAP2K5 | - | >95% | [1] |
| STK10 | - | >95% | [1] |
| ZAK | - | >95% | [1] |
| GSK3β | - | 0% |
In Vivo Antitumor Activity
This compound has shown significant antitumor activity in combination with the chemotherapeutic agent L-asparaginase (ASNase), particularly in cancers with low expression of asparagine synthetase (ASNS).[5][6] In xenograft models of acute lymphoblastic leukemia (CCRF-CEM) and acute myeloid leukemia (MV-4-11), the combination of this compound and ASNase resulted in potent tumor growth inhibition.[7]
| Xenograft Model | Treatment | Outcome | Reference |
| CCRF-CEM (ALL) | This compound (10 mg/kg, b.i.d.) + ASNase | Potent antitumor activity | [7] |
| MV-4-11 (AML) | This compound (10 mg/kg, b.i.d.) + ASNase | Robust antitumor activity | [7] |
| SU.86.86 (Pancreatic) | This compound + ASNase | Robust antitumor activity |
GCN2 Signaling Pathway
GCN2 is a central component of the ISR, which is activated by amino acid deprivation. This leads to an accumulation of uncharged tRNAs, which in turn activates GCN2. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis but a paradoxical increase in the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4 then drives the expression of genes involved in amino acid synthesis and transport to restore homeostasis.
Caption: The GCN2 signaling pathway in response to amino acid deprivation.
Experimental Protocols
GCN2 Kinase Assay
This protocol describes the in vitro measurement of this compound's inhibitory activity against GCN2 kinase.
-
Reagents:
-
Recombinant GCN2 enzyme
-
This compound (various concentrations)
-
ATP
-
GFP-eIF2α substrate
-
LanthaScreen Tb-anti-p-eIF2α (pSer52) antibody kit
-
-
Procedure:
-
Pre-incubate recombinant GCN2 (1 nmol/L) with varying concentrations of this compound for 60 minutes at 25°C.[2]
-
Initiate the kinase reaction by adding ATP (at Km concentration of 190 µmol/L) and the GFP-eIF2α substrate (130 nmol/L).[2]
-
Incubate the reaction at 25°C for a specified time.
-
Stop the reaction and determine the amount of phosphorylated substrate using the LanthaScreen Tb-anti-p-eIF2α (pSer52) antibody kit, following the manufacturer's instructions.[2]
-
Measure the fluorescence signal and calculate the IC50 value using appropriate software.
-
Cellular Phosphorylation Assay
This protocol details the assessment of this compound's effect on GCN2 pathway activation in cells.
-
Cell Culture:
-
Culture CCRF-CEM cells in appropriate media and conditions.
-
-
Treatment:
-
Treat CCRF-CEM cells with this compound at various concentrations for 4 hours.
-
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated GCN2 (p-GCN2) and total GCN2.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Analyze the band intensities to determine the effect of this compound on GCN2 phosphorylation.
-
Cell Viability Assay
This protocol outlines the procedure to measure the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Seed CCRF-CEM, MV-4-11, or SU.86.86 cells in 96-well plates at an appropriate density.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound, alone or in combination with L-asparaginase, for 72 hours.
-
-
Viability Measurement:
-
Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo) according to the manufacturer's protocol.
-
Measure luminescence or absorbance and normalize the data to untreated controls to determine the percentage of viable cells.
-
In Vivo Xenograft Study
This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID).
-
-
Tumor Implantation:
-
Subcutaneously implant CCRF-CEM or MV-4-11 cells into the flanks of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound alone, L-asparaginase alone, and the combination of this compound and L-asparaginase.
-
Administer this compound (e.g., 10 mg/kg) orally twice daily and L-asparaginase via intraperitoneal injection.[7]
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blot for target engagement).
-
Caption: A generalized experimental workflow for the characterization of this compound.
Chemical Synthesis Pathway
The detailed, step-by-step chemical synthesis of this compound has not been publicly disclosed in peer-reviewed literature or patents. However, based on its chemical structure, a plausible synthetic route can be proposed. The structure of this compound is N-[3-[2-(2-amino-5-pyrimidinyl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxy-3-pyridinesulfonamide. The synthesis would likely involve the coupling of a substituted pyridine (B92270) sulfonyl chloride with a substituted aniline, followed by a Sonogashira coupling to introduce the pyrimidinyl-ethynyl moiety.
Caption: A proposed, generalized synthetic pathway for this compound.
Disclaimer: The specific reaction conditions, catalysts, and purification methods for the synthesis of this compound are proprietary and not available in the public domain. This proposed pathway is illustrative and based on general principles of organic synthesis.
References
Gcn2iB's Dual Mechanism of Action on GCN2 Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate mechanism of action of Gcn2iB, a potent modulator of the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a critical sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR). This compound exhibits a unique, concentration-dependent dual activity, acting as both an activator and an inhibitor of GCN2, a phenomenon known as paradoxical activation. This guide will delve into the molecular details of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism: A Tale of Two Concentrations
This compound functions as an ATP-competitive inhibitor of GCN2. However, its interaction with the kinase is not a simple case of competitive inhibition. Instead, this compound displays a biphasic dose-response curve. At low nanomolar concentrations, it paradoxically activates GCN2, while at higher concentrations, it acts as a potent inhibitor.
Paradoxical Activation (Low Concentrations): In the low nanomolar range (typically 10-100 nM), this compound binds to the ATP-binding pocket of one protomer within the GCN2 dimer. This binding event is proposed to induce a conformational change that allosterically activates the other protomer in the dimer, leading to increased kinase activity and phosphorylation of its substrate, eIF2α. This mechanism bypasses the canonical activation pathway that relies on the binding of uncharged tRNA to the HisRS domain of GCN2.
Inhibition (High Concentrations): As the concentration of this compound increases, it occupies the ATP-binding sites of both GCN2 protomers in the dimer, leading to complete inhibition of kinase activity.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's interaction with GCN2.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Inhibition) | 2.4 nM | In vitro kinase assay | [1][2][3] |
| Cellular IC50 (Inhibition of ISR) | 73 nM | Atf4-Luc reporter assay in HEK293 cells following HF treatment | [4] |
| Activation Range | 10 - 100 nM | Immunoblot analysis of p-Gcn2, p-eIF2α, and Atf4 in HEK293 cells | [4] |
| Peak Activation | ~10 nM | In vitro kinase assay measuring GCN2 autophosphorylation (pThr899) | [5] |
Note: EC50 for activation is not consistently reported. The "Peak Activation" value represents the concentration at which maximal autophosphorylation was observed in one study.
Signaling Pathway and Mechanism Visualizations
To visually represent the complex interactions, the following diagrams were generated using Graphviz.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro GCN2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled ATP-competitive tracer to the GCN2 kinase. Inhibition of this binding by this compound results in a decrease in the FRET signal.
Materials:
-
Recombinant human GCN2 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
This compound compound
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (white, low-volume)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a 2X solution of GCN2 and Eu-anti-Tag Antibody in Kinase Buffer.
-
Tracer Solution: Prepare a 4X solution of the Kinase Tracer in Kinase Buffer.
-
Assay Assembly:
-
Add 4 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular GCN2 Activity Assay (Western Blot)
This assay measures the phosphorylation status of GCN2 and its downstream target eIF2α, as well as the expression of the stress-responsive protein ATF4 in cultured cells treated with this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-p-GCN2 (Thr899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HEK293 cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0 nM to 10 µM) for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the ATF4 levels to the loading control.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA™)
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Materials:
-
Cultured cells
-
This compound compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis method (e.g., freeze-thaw cycles or lysis buffer)
-
High-speed centrifuge
-
Western blot analysis materials (as described above)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by high-speed centrifugation.
-
Protein Analysis: Analyze the soluble fractions by Western blot using an anti-GCN2 antibody.
-
Data Analysis: Quantify the band intensities of soluble GCN2 at each temperature. Plot the percentage of soluble GCN2 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
This compound presents a fascinating and complex mechanism of action on the GCN2 kinase. Its ability to paradoxically activate GCN2 at low concentrations before inhibiting it at higher doses highlights the intricate nature of kinase regulation and inhibitor interactions. This dual activity provides a unique tool for researchers to probe the GCN2 signaling pathway and offers potential therapeutic avenues that could be harnessed by carefully controlling its dosage. A thorough understanding of this biphasic mechanism, supported by robust quantitative data and detailed experimental characterization, is crucial for its effective use in research and for any future drug development endeavors targeting the GCN2 kinase.
References
Gcn2iB: A Technical Guide to Downstream Signaling and Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gcn2iB is a potent and selective ATP-competitive inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, a critical sensor of amino acid deprivation and a key regulator of the Integrated Stress Response (ISR).[1] The ISR is a fundamental cellular signaling network that allows cells to adapt to various stress conditions, including nutrient scarcity, viral infection, and endoplasmic reticulum (ER) stress.[2] GCN2 activation, canonically triggered by uncharged tRNAs during amino acid starvation, leads to the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α). This event reduces global protein synthesis to conserve resources while simultaneously promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4.[3] ATF4, in turn, orchestrates the expression of a wide array of genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis, thereby playing a pivotal role in determining cell fate under stress.[3]
This technical guide provides an in-depth overview of the downstream signaling pathways and cellular targets of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, its effects on cellular processes, and the methodologies employed to study its function. The information presented herein is intended to facilitate further investigation into the therapeutic potential of targeting the GCN2 pathway.
This compound: Mechanism of Action and Key Properties
This compound is an ATP-competitive inhibitor of the GCN2 kinase with a reported IC50 of 2.4 nM in cell-free assays.[4][5] Its primary mechanism of action is the direct inhibition of GCN2's kinase activity, thereby preventing the phosphorylation of its downstream target, eIF2α. However, a notable characteristic of this compound is its dose-dependent biphasic effect. At low concentrations (in the nanomolar range), this compound has been observed to paradoxically activate GCN2, leading to an increase in eIF2α phosphorylation and ATF4 expression.[1] At higher concentrations (in the micromolar range), it functions as an inhibitor.[1] The proposed mechanism for this paradoxical activation involves the binding of this compound to the GCN2 kinase domain, which promotes an active conformation in the HisRS domain, leading to the activating phosphorylation of GCN2.[6][7][8][9]
Downstream Signaling Pathways of this compound
The downstream effects of this compound are primarily mediated through its modulation of the GCN2-eIF2α-ATF4 signaling axis.
The Canonical GCN2-eIF2α-ATF4 Pathway
Under conditions of amino acid deprivation, the accumulation of uncharged tRNAs activates GCN2. Activated GCN2 then phosphorylates eIF2α at Serine 51. This phosphorylation event has two major consequences:
-
Inhibition of Global Protein Synthesis: Phosphorylated eIF2α sequesters eIF2B, a guanine (B1146940) nucleotide exchange factor required for the recycling of eIF2 to its active GTP-bound state. This leads to a global reduction in cap-dependent translation initiation, thereby conserving cellular resources.
-
Induction of ATF4 Translation: The 5' untranslated region (UTR) of the ATF4 mRNA contains upstream open reading frames (uORFs) that normally repress its translation. Under conditions of eIF2α phosphorylation, ribosomes bypass these inhibitory uORFs, leading to the preferential translation of ATF4.[10]
ATF4 is a transcription factor that regulates the expression of genes involved in:
-
Amino Acid Metabolism: ATF4 upregulates the expression of asparagine synthetase (ASNS) and amino acid transporters, aiming to restore amino acid homeostasis.[5][11]
-
Redox Homeostasis: ATF4 can induce the expression of genes involved in antioxidant responses.
-
Apoptosis: Prolonged or intense activation of the GCN2-ATF4 pathway can lead to the expression of pro-apoptotic factors like CHOP (C/EBP homologous protein).[12]
This compound, by inhibiting GCN2, blocks these downstream events, preventing the induction of ATF4 and its target genes. This can sensitize cancer cells to nutrient stress and certain chemotherapies.
Cross-talk with other Signaling Pathways
The GCN2 pathway does not operate in isolation and exhibits significant cross-talk with other critical cellular signaling networks.
-
mTORC1 Pathway: GCN2 activation can lead to the inhibition of the mTORC1 pathway, a central regulator of cell growth and proliferation.[11] This occurs in part through ATF4-mediated induction of Sestrin2, a negative regulator of mTORC1.
-
MAPK Pathway: The combination of this compound and asparaginase (B612624) treatment has been shown to induce the stress-activated MAPK pathway, leading to apoptosis in acute lymphoblastic leukemia cells.[4][5] The precise mechanism of this activation is an area of ongoing investigation.
Cellular Targets and Therapeutic Implications
The primary cellular target of this compound is the GCN2 kinase. By modulating its activity, this compound influences a range of cellular processes, making it a molecule of significant interest for therapeutic development, particularly in oncology.
Direct and Off-Targets of this compound
While GCN2 is the main target, this compound has been reported to inhibit other kinases at higher concentrations, including MAP2K5, STK10, and ZAK, although with lower potency.[2] Understanding these off-target effects is crucial for a complete assessment of its pharmacological profile.
Cellular Processes Modulated by this compound
-
Cell Proliferation and Survival: By inhibiting the pro-survival GCN2-ATF4 pathway, this compound can sensitize cancer cells to nutrient deprivation and induce apoptosis.[11] This is particularly relevant in the tumor microenvironment, which is often characterized by nutrient limitations.
-
Amino Acid Homeostasis: this compound prevents the upregulation of ASNS, an enzyme critical for asparagine synthesis.[5] This makes cancer cells with low basal ASNS levels particularly vulnerable to asparaginase treatment when combined with this compound.[13][14]
-
Apoptosis: this compound, especially in combination with other stressors, can promote apoptosis.[4] One study reported that activating doses of GCN2-targeting agents lead to the induction of cleaved caspase 3 and cleaved PARP.[15][16][17]
Therapeutic Potential
The ability of this compound to sensitize cancer cells to chemotherapy and nutrient stress has positioned GCN2 as a promising therapeutic target. Combination therapies involving GCN2 inhibitors like this compound are being explored for various cancers, including acute lymphoblastic leukemia and pancreatic cancer.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 for GCN2 | 2.4 nM | Cell-free kinase assay | [4][5] |
| ATF4-Luc Reporter IC50 | 73 nM | HEK293 cells treated with Halofuginone | [1] |
| Paradoxical Activation Range | 10 - 100 nM | HEK293 cells | [1] |
| Induction of p-eIF2α | 2.7-fold | WT HEK293 cells (50 nM this compound for 6h) | [1] |
| Induction of ATF4-Luc | ~3-fold | HEK293 cells expressing WT GCN2 (50 nM this compound for 6h) | [1] |
Table 2: Cellular Effects of this compound
| Cell Line | Treatment | Effect | Quantitative Value | Reference |
| CCRF-CEM | This compound (1 µM) + Asparaginase | Sensitization to asparaginase | - | [4] |
| MOLT-4 | This compound + Asparaginase | Decreased ASNS expression, increased PARP cleavage | - | [14] |
| A375 (Melanoma) | Dabrafenib + this compound (1 µM) | Blocked ATF4 induction | Complete block | [18] |
| PC9 (Lung Cancer) | Erlotinib + this compound | Increased cell outgrowth | - | [18] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Effect | Reference |
| SCID Mice | ALL Xenograft | This compound (10 mg/kg, twice daily) + Asparaginase | Synergistic tumor growth inhibition | [19] |
| SCID Mice | AML Xenograft | This compound + Asparaginase | Synergistic tumor growth inhibition | [4] |
| SCID Mice | Pancreatic Xenograft | This compound + Asparaginase | Synergistic tumor growth inhibition | [4] |
| Diabetic C57BL/6J Mice | - | This compound (3 mg/kg, every other day for 6 weeks) | Improved cardiac function | [20] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study this compound's function.
Western Blotting for GCN2 Pathway Proteins
This protocol is for the detection of GCN2, phosphorylated eIF2α (p-eIF2α), total eIF2α, and ATF4.
1. Cell Lysis: a. Culture cells to the desired confluency and treat with this compound and/or other compounds for the specified time. b. Place the culture dish on ice, wash cells with ice-cold PBS. c. Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
3. Sample Preparation: a. Mix a calculated volume of protein lysate with Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.
4. Gel Electrophoresis: a. Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:
- Anti-GCN2 (e.g., Cell Signaling Technology #3302): 1:1000[21]
- Anti-phospho-eIF2α (Ser51) (e.g., Cell Signaling Technology #3398): 1:1000
- Anti-eIF2α (e.g., Cell Signaling Technology #5324): 1:1000
- Anti-ATF4 (e.g., Cell Signaling Technology #11815): 1:1000 c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 5-10 minutes each.
7. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Incubate for 24 hours to allow cells to adhere.
2. Compound Treatment: a. Treat cells with various concentrations of this compound and/or other compounds. Include a vehicle control (e.g., DMSO). b. Incubate for the desired treatment period (e.g., 48-72 hours).
3. MTT Addition: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization: a. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. b. Incubate for at least 15 minutes at room temperature with gentle shaking.
5. Absorbance Measurement: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control.
LanthaScreen™ GCN2 Kinase Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring GCN2 kinase activity in a cell-free system. This protocol is adapted from the Thermo Fisher Scientific LanthaScreen® Eu Kinase Binding Assay protocol.[22]
1. Reagent Preparation: a. Prepare a 4X solution of this compound or other test compounds in the appropriate assay buffer. b. Prepare a 2X mixture of GCN2 kinase and a europium-labeled anti-tag antibody in the assay buffer. c. Prepare a 4X solution of an Alexa Fluor® 647-labeled kinase tracer in the assay buffer.
2. Assay Procedure (384-well plate format): a. Add 4 µL of the 4X test compound solution to each well. b. Add 8 µL of the 2X kinase/antibody mixture to each well. c. Add 4 µL of the 4X tracer solution to each well. d. Incubate the plate at room temperature for 60 minutes, protected from light.
3. Data Acquisition: a. Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor (e.g., 615 nm for europium) and acceptor (e.g., 665 nm for Alexa Fluor® 647) wavelengths. b. Calculate the emission ratio (acceptor/donor) for each well.
4. Data Analysis: a. Plot the emission ratio against the concentration of the test compound. b. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of the GCN2 kinase and the Integrated Stress Response in cellular physiology and disease. Its potent and selective inhibition of GCN2, coupled with its intriguing dose-dependent paradoxical activation, provides a unique means to probe the intricacies of this signaling pathway. The downstream effects of this compound on protein synthesis, amino acid metabolism, and apoptosis underscore the therapeutic potential of targeting GCN2 in various diseases, particularly cancer. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted activities of this compound and its impact on cellular function. As our understanding of the GCN2 signaling network continues to expand, this compound will undoubtedly remain a critical instrument in advancing this field of research and in the development of novel therapeutic strategies.
References
- 1. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical Activation of GCN2 by ATP-competitive inhibitors via allosteric activation and autophosphorylation | Sciety [sciety.org]
- 7. biorxiv.org [biorxiv.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. The GCN2-ATF4 signaling pathway activates 4E-BP to bias mRNA translation and boost antimicrobial peptide synthesis in response to bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of general control nonderepressible kinase 2 in cancer cell apoptosis by posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Tumor Growth Control by General Control Nonderepressible 2-Targeting Agents Results from Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Tumor Growth Control by General Control Nonderepressible 2 Targeting Agents Results from Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | GCN2 Inhibitor | TargetMol [targetmol.com]
- 21. GCN2 Antibody | Cell Signaling Technology [cellsignal.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
Gcn2iB and its Impact on eIF2α Phosphorylation: A Technical Guide
Introduction
The General Control Nonderepressible 2 (GCN2) protein kinase is a critical sensor of cellular stress, particularly amino acid deprivation.[1][2] As a key component of the Integrated Stress Response (ISR), GCN2 is activated by various stress signals, most notably the accumulation of uncharged tRNAs that occurs during amino acid starvation.[3][4] Upon activation, GCN2 phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[2][5] This phosphorylation event reduces global protein synthesis to conserve resources while simultaneously promoting the translation of specific mRNAs, such as that encoding the transcription factor ATF4, to facilitate cellular adaptation and homeostasis.[2][6]
Gcn2iB is a potent, ATP-competitive small molecule modulator of GCN2.[2][7] Initially developed as an inhibitor, it exhibits a complex, concentration-dependent effect on GCN2 activity and subsequent eIF2α phosphorylation. This dual activity makes this compound a valuable tool for studying the ISR and a compound of interest in therapeutic development, particularly in oncology.[2][8] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: A Dual Role in GCN2 Regulation
This compound's effect on eIF2α phosphorylation is biphasic and dictated by its concentration. It can function as both a paradoxical activator at low concentrations and a potent inhibitor at high concentrations.
Paradoxical Activation at Low Concentrations
At low, sub-micromolar concentrations, this compound paradoxically activates GCN2, leading to an increase in eIF2α phosphorylation.[2][6] This activation appears to bypass the canonical requirement for stress signals like uncharged tRNAs.[6] The proposed mechanism suggests that the binding of a this compound molecule to the ATP-binding pocket of one protomer within the GCN2 homodimer induces an allosteric conformational change that activates the second protomer.[6][9] This results in GCN2 autophosphorylation (at Threonine 899) and subsequent phosphorylation of its substrate, eIF2α.[5][10] This phenomenon has been observed with other ATP-competitive inhibitors as well, highlighting a unique characteristic of GCN2 regulation.[2][5]
ATP-Competitive Inhibition at High Concentrations
At higher micromolar concentrations, this compound functions as a canonical ATP-competitive inhibitor.[2][7] By occupying the ATP-binding site in the kinase domain, this compound prevents GCN2 from catalyzing the phosphorylation of eIF2α.[6] In this inhibitory role, this compound effectively blocks the ISR, even in the presence of stress signals that would normally activate GCN2.[6][10] This potent inhibition makes it a useful tool for suppressing GCN2 activity in experimental settings.[11]
Signaling Pathways and Logical Relationships
To visualize the molecular interactions, the following diagrams illustrate the GCN2 signaling pathway and the specific, concentration-dependent effects of this compound.
Quantitative Data Presentation
The following table summarizes the key quantitative data regarding the activity of this compound from various experimental contexts.
| Effect | Compound | Concentration / Value | Assay Type | Reference(s) |
| Inhibition | This compound | IC50: 2.4 nM | Cell-free Kinase Assay | [7][12] |
| Inhibition | This compound | ~ 1 - 2 µM | Cell-based Western Blot | [10][11] |
| Activation | This compound | ~ 10 - 31.25 nM | Cell-based Assays | [5][6] |
| Activation | This compound | Sub-micromolar | In vitro Kinase Assay | [9] |
Experimental Protocols
Accurate assessment of this compound's effect on eIF2α phosphorylation relies on precise experimental techniques. Below are detailed protocols for key assays.
Protocol 1: Western Blot for Phospho-eIF2α Analysis
This protocol is used to determine the relative levels of phosphorylated eIF2α (Ser51) and total eIF2α in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, LNCaP) at an appropriate density and allow them to adhere overnight.[6][11]
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 5 µM) or vehicle control (DMSO) for a specified duration (e.g., 6 to 24 hours).[6][11]
-
If inducing stress, co-treat with an agent like halofuginone (B1684669) (HF) or subject cells to amino acid starvation.[6]
2. Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.[13]
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.[13]
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies:
- Rabbit anti-phospho-eIF2α (Ser51)
- Mouse or Rabbit anti-total eIF2α
- Rabbit anti-ATF4
- Mouse anti-Actin or β-tubulin (as a loading control)
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13]
-
Capture the signal using a digital imaging system.
-
Perform densitometric analysis to quantify band intensities. Normalize the phospho-eIF2α signal to the total eIF2α signal for each sample.
Protocol 2: In Vitro GCN2 Kinase Assay
This assay directly measures the ability of this compound to modulate the phosphorylation of eIF2α by recombinant GCN2.
1. Reagents and Setup:
-
Kinase reaction buffer (e.g., 50mM HEPES pH 7.4, 100mM potassium acetate, 5mM magnesium acetate, 10mM MgCl₂, 5mM DTT).[15]
-
ATP solution.
-
This compound stock solution in DMSO.
2. Kinase Reaction:
-
Pre-incubate recombinant GCN2 (e.g., 1-5 nM) with a range of this compound concentrations (or DMSO vehicle) for 30-60 minutes at room temperature in the kinase reaction buffer.[12]
-
Initiate the reaction by adding the eIF2α substrate (e.g., 130 nM) and ATP (e.g., 100-200 µM).[12]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
3. Reaction Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples via Western Blot as described in Protocol 1, probing for phospho-eIF2α (Ser51) and total eIF2α.
-
Alternatively, for a quantitative readout, use a LanthaScreen™ Eu Kinase Binding Assay or a radioactive [γ-³²P]-ATP labeling assay to measure substrate phosphorylation.[16][17]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of this compound to GCN2 in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[18][19]
References
- 1. General control nonderepressible 2 (GCN2) as a therapeutic target in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Gcn2 by small molecules designed to be inhibitors [scholarworks.indianapolis.iu.edu]
- 3. An ISR-independent role of GCN2 prevents excessive ribosome biogenesis and mRNA translation | Life Science Alliance [life-science-alliance.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | GCN2 Inhibitor | TargetMol [targetmol.com]
- 8. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A GCN1-independent activator of the kinase GCN2 [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. GCN2 eIF2 kinase promotes prostate cancer by maintaining amino acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. nacalai.com [nacalai.com]
- 15. biorxiv.org [biorxiv.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Investigating Amino Acid Sensing Pathways with Gcn2iB
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the use of Gcn2iB, a potent and selective inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, to investigate cellular responses to amino acid deprivation.
Introduction: Amino Acid Sensing and the GCN2 Pathway
Cells have evolved sophisticated mechanisms to sense and adapt to fluctuations in nutrient availability. The Integrated Stress Response (ISR) is a central signaling network that allows cells to cope with various environmental stresses, including amino acid depletion. A key regulator of the ISR is the serine/threonine kinase GCN2 (General Control Nonderepressible 2), which is activated by the accumulation of uncharged tRNAs—a direct indicator of amino acid insufficiency.[1][2][3]
Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][4] This phosphorylation event has two major consequences:
-
Global Translation Repression: It reduces the overall rate of protein synthesis, conserving energy and resources during periods of nutrient scarcity.[4]
-
Preferential Translation of Stress-Response mRNAs: It paradoxically promotes the translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[4]
ATF4 then drives the expression of a suite of genes involved in amino acid synthesis, transport, and stress adaptation, forming a critical feedback loop to restore cellular homeostasis.[2][5] Given its central role in cellular survival and adaptation, the GCN2 pathway is a significant target in various diseases, including cancer and neurological disorders.[2][4]
This compound: A Potent and Selective GCN2 Inhibitor
This compound is a highly potent, ATP-competitive inhibitor of GCN2.[6][7][8] Its specificity and efficacy make it an invaluable tool for dissecting the GCN2 signaling pathway.
Mechanism of Action
This compound binds to the ATP-binding pocket of the GCN2 kinase domain.[9][10] This direct competition with ATP prevents the autophosphorylation and activation of GCN2, thereby blocking the downstream phosphorylation of eIF2α and the subsequent induction of ATF4. The crystal structure of GCN2 in complex with this compound reveals a Type I½ binding mode, characterized by a "DFG-in, αC helix-out" conformation.[10]
However, a notable characteristic of this compound is its biphasic activity. At low nanomolar concentrations (e.g., 10-100 nM), this compound can paradoxically activate GCN2, leading to an increase in eIF2α phosphorylation and ATF4 expression.[4][9] At higher concentrations (above 250 nM), it acts as a potent inhibitor, effectively blocking the pathway.[9] This dual activity is crucial to consider when designing experiments and interpreting results.
Potency and Selectivity
Quantitative data highlights the potency and selectivity of this compound.
| Parameter | Value | Notes |
| GCN2 IC50 | 2.4 nM | In vitro enzymatic assay.[6][7][8] |
| Kinase Selectivity | >99.5% inhibition of GCN2 at 1 µM | Tested against a panel of 468 kinases.[6][7] |
| Off-Target Kinases (>95% inhibition at 1 µM) | MAP2K5, STK10, ZAK | Demonstrates high, but not absolute, selectivity.[3][6][7] |
| Cellular EC50 (Activation) | ~269 nM (HeLa cells) | For paradoxical activation of an ATF4 reporter.[11] |
| Cellular Concentration for Inhibition | >250 nM | Required to inhibit stress-induced GCN2 activity.[9] |
Signaling and Experimental Workflow Diagrams
The GCN2 Signaling Pathway
The following diagram illustrates the canonical GCN2 pathway in response to amino acid starvation and the point of intervention for this compound.
Experimental Workflow: Western Blot Analysis
This diagram outlines a typical workflow for assessing the effect of this compound on the GCN2 pathway using Western blotting.
Detailed Experimental Protocols
Protocol: Western Blot for GCN2 Pathway Markers
This protocol is adapted from standard methodologies used in the field.[9][12][13][14]
Objective: To measure the phosphorylation status of GCN2 and eIF2α, and the expression of ATF4 in cells treated with an amino acid stressor and this compound.
Materials:
-
Cell line of interest (e.g., HEK293, MEFs)
-
Complete culture medium and amino acid-free medium
-
This compound (stock solution in DMSO)
-
Stress-inducing agent (e.g., Halofuginone) or vehicle (DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-GCN2 (Thr899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-β-Actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Pre-treat cells with the desired concentrations of this compound (e.g., 0, 50 nM, 250 nM, 1 µM) for 30-60 minutes.[9]
-
Stress Induction: Remove media and replace with amino acid-free media or media containing a stressor like Halofuginone (e.g., 12.5 nM) for a specified time (e.g., 4-6 hours).[9] Include vehicle-only and this compound-only controls.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.[12][13]
-
Clarification: Centrifuge lysates at ~12,000 rpm for 20 minutes at 4°C.[13] Transfer the supernatant to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Final Washes: Repeat the washing step (Step 12).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[12]
-
Analysis: Quantify band intensities using densitometry software. Normalize phosphoproteins to their total protein counterparts and normalize ATF4 to a loading control (β-Actin).
Protocol: In Vitro GCN2 Kinase Assay
This protocol is based on a method for measuring direct GCN2 inhibition.[8]
Objective: To determine the IC50 of this compound against recombinant GCN2.
Materials:
-
Recombinant GCN2 protein
-
This compound
-
ATP
-
GFP-eIF2α substrate
-
Kinase reaction buffer
-
LanthaScreen™ Tb-anti-p-eIF2α (pSer51) antibody kit or similar detection system
Procedure:
-
Pre-incubation: Pre-incubate recombinant GCN2 (e.g., 1 nM) with a serial dilution of this compound for 60 minutes at 25°C in a suitable assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at its Kм concentration, ~190 µM) and the GFP-eIF2α substrate (e.g., 130 nM).
-
Incubation: Incubate the reaction at 25°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and determine the amount of phosphorylated substrate using a time-resolved fluorescence resonance energy transfer (TR-FRET) based system, such as the LanthaScreen kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Applications in Research and Drug Development
This compound is a versatile tool with broad applications:
-
Validating GCN2 as a Therapeutic Target: In cancer models, GCN2 activation can be a survival mechanism under nutrient stress.[2][15] this compound can be used in combination with therapies that induce amino acid depletion (e.g., L-asparaginase) to test for synergistic anti-tumor effects.[6][7]
-
Investigating the Integrated Stress Response: By specifically blocking the GCN2 branch of the ISR, researchers can delineate its contribution to cellular responses versus those from other ISR kinases like PERK, PKR, or HRI.[3]
-
Neuroscience Research: GCN2 has been implicated in memory and synaptic plasticity.[16] this compound can be used to probe the role of amino acid sensing in neurological function and disease models.[17]
-
Metabolic Diseases: The GCN2 pathway intersects with other key metabolic regulators like mTORC1.[5][18] this compound allows for the study of this crosstalk in metabolic homeostasis and diseases like diabetes.[2]
This document is intended for research purposes only.
References
- 1. Frontiers | Amino Acid Sensing via General Control Nonderepressible-2 Kinase and Immunological Programming [frontiersin.org]
- 2. Frontiers | General control nonderepressible 2 (GCN2) as a therapeutic target in age-related diseases [frontiersin.org]
- 3. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Gcn2 by small molecules designed to be inhibitors [scholarworks.indianapolis.iu.edu]
- 5. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. nacalai.com [nacalai.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Blocking UV-Induced eIF2α Phosphorylation with Small Molecule Inhibitors of GCN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. GCN2 Protein Kinase Is Required to Activate Amino Acid Deprivation Responses in Mice Treated with the Anti-cancer Agent l-Asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
Gcn2iB: A Chemical Probe for Unraveling GCN2 Kinase Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
General control nonderepressible 2 (GCN2), also known as eukaryotic translation initiation factor 2 alpha kinase 4 (EIF2AK4), is a serine/threonine-protein kinase that plays a pivotal role in the integrated stress response (ISR). The ISR is a crucial cellular signaling network that allows cells to adapt to various environmental stresses, including amino acid starvation, UV irradiation, and viral infection. GCN2 is a key sensor of amino acid deprivation, and its activation leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event results in a global reduction of protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates the expression of genes involved in amino acid synthesis and transport to restore cellular homeostasis. Given its central role in cellular stress responses, GCN2 has emerged as a compelling therapeutic target in various diseases, including cancer.
Gcn2iB is a potent and selective, ATP-competitive inhibitor of GCN2. This technical guide provides a comprehensive overview of this compound as a chemical probe for interrogating GCN2 function. It includes a summary of its biochemical and cellular activity, a detailed look at its selectivity, and experimental protocols for its use in key assays.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 2.4 nM | Human | Recombinant GCN2 Kinase Assay | [1] |
| Cellular Activity | Potent inhibition of GCN2 signaling | Human | Western Blot of p-eIF2α and ATF4 | [2] |
| Mechanism of Action | ATP-competitive | N/A | Kinase Assay | [1] |
Selectivity Profile of this compound
This compound exhibits high selectivity for GCN2 over a broad panel of kinases.
| Kinase | % Inhibition at 1 µM this compound | Reference |
| GCN2 | >99.5% | [1] |
| MAP2K5 | >95% | [1] |
| STK10 | >95% | [1] |
| ZAK (MAP3K20) | >95% | [1] |
| Panel of 463 other kinases | Largely unaffected | [1][3] |
In Vivo Studies with this compound
| Animal Model | Dosage | Administration | Outcome | Reference |
| CCRF-CEM and MV-4-11 leukemia mouse xenograft models | 10 mg/kg, twice daily | Intraperitoneal (IP) | Reduced tumor volume in combination with L-asparaginase | [3] |
| ALS mouse model (SOD1G93A) | 10 mg/kg, twice daily | Intraperitoneal (IP) | Delayed disease progression | [4] |
| Diabetic C57BL/6J mice | 3 mg/kg, every other day for 6 weeks | Intraperitoneal (IP) | Not specified | [5] |
Solubility and Formulation
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 15 mg/mL (33.19 mM) | Stock solution preparation | [6] |
| In vivo formulation (example) | 0.750 mg/mL | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | [6] |
Experimental Protocols
GCN2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay protocol and is suitable for determining the IC50 of this compound.[7][8][9][10][11]
Materials:
-
GCN2 kinase (recombinant)
-
Eu-anti-tag antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Then, prepare 4x final concentration of the compound dilutions in Kinase Buffer A.
-
Kinase/Antibody Mixture Preparation: Prepare a 2x solution of GCN2 kinase and Eu-anti-tag antibody in Kinase Buffer A. The final concentration of the kinase is typically 5 nM and the antibody is 2 nM.
-
Tracer Preparation: Prepare a 4x solution of Kinase Tracer 236 in Kinase Buffer A. The optimal concentration should be determined experimentally but is often near the Kd of the tracer for the kinase.
-
Assay Assembly:
-
Add 4 µL of the 4x this compound dilutions to the wells of a 384-well plate.
-
Add 8 µL of the 2x kinase/antibody mixture to each well.
-
Add 4 µL of the 4x tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for GCN2 Pathway Activation
This protocol provides a method to assess the effect of this compound on the phosphorylation of GCN2 and its substrate eIF2α in cultured cells.[2][12][13][14][15]
Materials:
-
Cell line of interest (e.g., HEK293, MEF, CCRF-CEM)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-GCN2 (Thr899), anti-GCN2, anti-phospho-eIF2α (Ser51), anti-eIF2α, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 4-6 hours). Include a vehicle control (DMSO) and a positive control for GCN2 activation if desired (e.g., halofuginone).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Dilute antibodies in blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. This general protocol can be adapted for this compound.[16][17][18][19][20]
Materials:
-
Intact cells treated with this compound or vehicle
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Centrifuge
-
Western blot or ELISA reagents for GCN2 detection
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by a method that does not involve detergents that would solubilize aggregated proteins (e.g., three cycles of freeze-thaw in liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble GCN2 by western blot or ELISA.
-
Data Interpretation: Plot the amount of soluble GCN2 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Mandatory Visualizations
Caption: GCN2 signaling pathway under amino acid starvation and its inhibition by this compound.
Caption: Dual mechanism of this compound: inhibition at high and paradoxical activation at low concentrations.
Caption: A typical workflow for a Western Blot experiment to analyze GCN2 pathway activation.
Conclusion
This compound is a valuable and highly selective chemical probe for the investigation of GCN2 kinase function. Its utility is underscored by its potent inhibitory activity in both biochemical and cellular assays, as well as its demonstrated efficacy in vivo. Researchers should be mindful of its paradoxical activation of GCN2 at low concentrations, a phenomenon that can be exploited experimentally but also requires careful dose-response studies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in elucidating the multifaceted roles of GCN2 in health and disease, and to support the development of novel therapeutic strategies targeting this critical stress-responsive kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. GCN2 inhibition reduces mutant SOD1 clustering and toxicity and delays disease progression in an amyotrophic lateral sclerosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | GCN2 Inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
Methodological & Application
Gcn2iB: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gcn2iB is a potent and selective ATP-competitive inhibitor of the serine/threonine-protein kinase General Control Nonderepressible 2 (GCN2), a key regulator of the Integrated Stress Response (ISR). The ISR is a crucial cellular signaling network that allows cells to adapt to various environmental stresses, including amino acid deprivation. Interestingly, this compound exhibits a paradoxical concentration-dependent effect on GCN2 activity. At low nanomolar concentrations, it can activate GCN2, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α), and subsequent upregulation of Activating Transcription Factor 4 (ATF4). Conversely, at higher concentrations, this compound acts as a canonical inhibitor, blocking GCN2 activity. This dual functionality makes this compound a valuable tool for dissecting the GCN2 signaling pathway and exploring its therapeutic potential in various diseases, including cancer.
Mechanism of Action
Under conditions of amino acid starvation, uncharged tRNAs accumulate and bind to the histidyl-tRNA synthetase (HisRS)-like domain of GCN2, leading to its activation. Activated GCN2 then phosphorylates eIF2α at Serine 51. This phosphorylation event reduces global protein synthesis to conserve resources while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4. ATF4, in turn, orchestrates the expression of a wide array of genes involved in amino acid synthesis, transport, and stress adaptation.
This compound, as an ATP-competitive inhibitor, binds to the kinase domain of GCN2. The paradoxical activation at low concentrations is thought to occur through an allosteric mechanism that promotes a catalytically active conformation of the GCN2 dimer. At higher concentrations, the inhibitory effect dominates as the ATP-binding site becomes saturated with this compound, preventing ATP from binding and thus inhibiting kinase activity.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line / System | Citation |
| IC50 (Cell-free assay) | 2.4 nM | Recombinant GCN2 | [1][2][3] |
| IC50 (ATF4 Reporter Assay) | 73 nM | HEK293 cells (in the presence of Halofuginone) | [4] |
| Concentration for GCN2 Activation | 10 - 100 nM | HEK293 cells | [4] |
| Concentration for GCN2 Inhibition | > 250 nM | HEK293 cells | [4] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound's dual-mode regulation of the GCN2 signaling pathway.
This compound In Vitro Experimental Workflow
Caption: A typical workflow for in vitro experiments using this compound.
Experimental Protocols
Protocol 1: Analysis of GCN2 Pathway Activation/Inhibition by Western Blot
This protocol describes how to assess the phosphorylation status of GCN2 and eIF2α, and the expression of ATF4 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., HEK293)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-GCN2 (Thr899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, and anti-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. For a dose-response experiment, a range of 4 nM to 4 µM is recommended to observe both activation and inhibition.[5] Include a vehicle control (DMSO).
-
For time-course experiments, a concentration of 50 nM can be used to assess activation over time (e.g., 0, 30 min, 1h, 2h, 4h, 6h).[4]
-
Replace the medium in each well with the this compound-containing medium or vehicle control.
-
-
Cell Lysis:
-
Following the incubation period, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear or white-walled plates (depending on the assay)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium and allow them to adhere overnight.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A broad concentration range is recommended for determining IC50 values.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).[1]
-
-
Viability Measurement:
-
After the incubation period, measure cell viability using a reagent such as MTT or CellTiter-Glo® according to the manufacturer's protocol.
-
For MTT assays, this will involve an additional incubation step with the MTT reagent followed by solubilization of the formazan (B1609692) crystals.
-
For CellTiter-Glo®, the reagent is added directly to the wells, and luminescence is measured.
-
-
Data Analysis:
-
Record the absorbance or luminescence readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Concluding Remarks
This compound is a versatile chemical probe for studying the GCN2-mediated Integrated Stress Response. Its unique biphasic activity profile necessitates careful consideration of the concentrations used in experimental designs. The protocols provided herein offer a framework for investigating the in vitro effects of this compound on the GCN2 signaling pathway and cellular outcomes. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions.
References
Application Notes and Protocols for Detecting p-eIF2α Following Gcn2iB Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α) by Western blot in cell cultures treated with Gcn2iB, a known inhibitor of the GCN2 kinase. This protocol is designed to guide researchers in accurately assessing the cellular response to this compound, which has been shown to paradoxically activate GCN2 at lower concentrations.
Introduction
General control nonderepressible 2 (GCN2) is a serine/threonine-protein kinase that plays a crucial role in the integrated stress response (ISR) by sensing amino acid deprivation and other cellular stresses.[1][2] Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[2][3] This phosphorylation event leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, to facilitate cellular adaptation to stress.[4][5]
This compound is an ATP-competitive inhibitor of GCN2.[6][7] Interestingly, studies have revealed a biphasic cellular response to this compound treatment.[8] At low concentrations, this compound can paradoxically activate GCN2, leading to an increase in p-eIF2α levels.[4][8] Conversely, at higher concentrations, it effectively inhibits GCN2 kinase activity, resulting in a decrease in p-eIF2α.[8] Therefore, accurate detection and quantification of p-eIF2α are critical for elucidating the dose-dependent effects of this compound. Western blotting is a robust and widely used technique for this purpose.
GCN2 Signaling Pathway
The GCN2 signaling pathway is a central component of the cellular response to amino acid starvation and other stresses that lead to the accumulation of uncharged tRNAs.[1][2] Binding of uncharged tRNA to the HisRS-like domain of GCN2 induces a conformational change that activates its kinase domain.[2] Activated GCN2 then phosphorylates eIF2α, which in turn inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global attenuation of protein synthesis and the preferential translation of stress-responsive mRNAs like ATF4.[9][10]
Experimental Protocol: Western Blot for p-eIF2α
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to detect p-eIF2α.
Materials and Reagents
-
Cell line of interest (e.g., HEK293, MEFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
10% Mini-PROTEAN TGX Precast Gels
-
Tris/Glycine/SDS Running Buffer
-
PVDF membrane
-
Transfer buffer (Tris/Glycine with 20% methanol)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total eIF2α
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Experimental Workflow
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 10 µM is recommended to observe the biphasic effect).[8]
-
A vehicle control (DMSO) should be included.
-
Remove the old medium, and add the this compound-containing medium to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 6 hours).[8]
-
-
Protein Extraction and Quantification:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-eIF2α (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total eIF2α and a loading control like β-actin.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[11] Normalize the p-eIF2α signal to the total eIF2α signal, and then normalize this ratio to the loading control to account for any variations in protein loading.
-
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a table for clear comparison of the effects of different this compound concentrations.
| This compound Conc. | p-eIF2α / Total eIF2α (Normalized to Vehicle) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.00 | 1.0 |
| 10 nM | 1.85 | 1.85 |
| 50 nM | 2.70 | 2.7 |
| 100 nM | 1.50 | 1.5 |
| 250 nM | 0.80 | 0.8 |
| 1 µM | 0.45 | 0.45 |
| 10 µM | 0.20 | 0.2 |
Note: The data presented in this table are hypothetical and serve as an example of the expected biphasic response to this compound treatment. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading. | Increase the amount of protein loaded per well. |
| Low primary antibody concentration. | Increase the primary antibody concentration or incubation time.[12][13] | |
| Inactive secondary antibody or ECL substrate. | Use fresh reagents. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent.[12] |
| High antibody concentration. | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of wash steps.[12] | |
| Multiple Bands | Protein degradation. | Ensure fresh protease inhibitors are used and samples are kept on ice.[14] |
| Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. | |
| Post-translational modifications. | Consult literature for known modifications of eIF2α.[14] |
By following this detailed protocol and considering the potential for a biphasic response, researchers can effectively utilize Western blotting to investigate the cellular effects of this compound on the GCN2-eIF2α signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Gcn2 - Wikipedia [en.wikipedia.org]
- 3. The GCN2 eIF2α Kinase Is Required for Adaptation to Amino Acid Deprivation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Gcn2 by small molecules designed to be inhibitors [scholarworks.indianapolis.iu.edu]
- 5. GCN2 phosphorylation of eIF2α activates NF-κB in response to UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Autophagy | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multiple Roles of the Stress Sensor GCN2 in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Measuring Translation Rates with Polysome Profiling and the Gcn2 Inhibitor, Gcn2iB
Audience: Researchers, scientists, and drug development professionals.
Introduction
Translational control is a critical layer of gene expression regulation, allowing cells to rapidly adapt to environmental changes and stress. Polysome profiling is a powerful technique to investigate translational regulation by separating mRNAs based on the number of associated ribosomes. Actively translated mRNAs are bound by multiple ribosomes, forming polysomes, which sediment further in a sucrose (B13894) gradient than poorly translated mRNAs associated with single ribosomes (monosomes) or ribosomal subunits. This application note provides a detailed protocol for performing polysome profiling and discusses the use of the GCN2 inhibitor, Gcn2iB, to dissect the role of the GCN2 kinase in regulating translation.
General Control Nonderepressible 2 (GCN2) is a crucial sensor of amino acid availability. Under conditions of amino acid starvation, uncharged tRNAs accumulate and activate GCN2. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-responsive mRNAs, such as ATF4. This compound is a small molecule inhibitor of GCN2 that can be utilized to study the downstream effects of GCN2 signaling on translation.
Data Presentation
The following table summarizes the changes in translation efficiency (TE) of various genes involved in ribosome biogenesis and translation initiation in A375 melanoma cells treated with 1 µM this compound for 48 hours, as determined by ribosome profiling. An increase in TE indicates that GCN2 inhibition promotes the translation of these mRNAs.
| Gene Category | Gene Symbol | Log2 Fold Change (TE) this compound vs. DMSO |
| Ribosomal Proteins (Large Subunit) | RPL3 | 1.58 |
| RPL4 | 1.45 | |
| RPL5 | 1.39 | |
| RPL6 | 1.48 | |
| RPL7 | 1.52 | |
| RPL7A | 1.61 | |
| RPL8 | 1.42 | |
| RPL9 | 1.55 | |
| RPL10 | 1.33 | |
| RPL10A | 1.49 | |
| RPL11 | 1.53 | |
| RPL13 | 1.47 | |
| RPL13A | 1.50 | |
| Ribosomal Proteins (Small Subunit) | RPS2 | 1.65 |
| RPS3 | 1.59 | |
| RPS4X | 1.51 | |
| RPS5 | 1.60 | |
| RPS6 | 1.57 | |
| RPS7 | 1.62 | |
| RPS8 | 1.54 | |
| RPS9 | 1.63 | |
| RPS10 | 1.56 | |
| RPS11 | 1.58 | |
| RPS12 | 1.64 | |
| Translation Initiation Factors | EIF3A | 1.21 |
| EIF3B | 1.15 | |
| EIF3D | 1.25 | |
| EIF4A1 | 1.18 | |
| EIF4G1 | 1.12 |
Signaling Pathway
The GCN2 signaling pathway plays a central role in response to amino acid deprivation. The accompanying diagram illustrates the canonical activation of GCN2 and the inhibitory effect of this compound.
Application Notes and Protocols: ATF4 Reporter Assay for Assessing Gcn2iB Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The General Control Nonderepressible 2 (GCN2) kinase is a critical sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR). Upon activation, GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but selectively promoting the translation of Activating Transcription Factor 4 (ATF4).[1][2][3][4] ATF4, in turn, upregulates genes involved in amino acid synthesis and transport to restore cellular homeostasis.[1][5] The GCN2-eIF2α-ATF4 signaling pathway is a key target in various diseases, including cancer.[1][4]
Gcn2iB is a potent and specific ATP-competitive inhibitor of GCN2.[2][3] Paradoxically, at low concentrations, this compound has been shown to activate GCN2, leading to increased eIF2α phosphorylation and subsequent ATF4 expression and activity.[2][3] This phenomenon makes the ATF4 reporter assay a valuable tool for characterizing the dose-dependent effects of this compound and other GCN2 modulators.
This document provides detailed protocols and application notes for utilizing an ATF4 reporter assay to assess the activity of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GCN2-eIF2α-ATF4 signaling pathway and the general workflow of the ATF4 reporter assay.
Caption: GCN2-eIF2α-ATF4 Signaling Pathway and Reporter Assay Principle.
Caption: Experimental Workflow for the ATF4 Reporter Assay.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of this compound on ATF4 activity.
Table 1: Dose-Dependent Effect of this compound on ATF4-Luciferase Reporter Activity
| This compound Concentration (nM) | Fold Induction of ATF4-Luciferase Activity (Mean ± SD) | Cell Line | Reference |
| 0 (Vehicle) | 1.0 ± 0.1 | HEK293 | [2] |
| 10 | 2.5 ± 0.3 | HEK293 | [2] |
| 50 | 4.2 ± 0.5 | HEK293 | [2] |
| 100 | 3.8 ± 0.4 | HEK293 | [2] |
| 250 | 1.5 ± 0.2 | HEK293 | [2] |
| 500 | 0.8 ± 0.1 | HEK293 | [2] |
Note: Data are illustrative and compiled from published findings. Actual results may vary based on experimental conditions.
Table 2: Time Course of this compound-Induced ATF4 Expression
| Time (hours) | Fold Induction of ATF4 Protein (Mean ± SD) | This compound Concentration (nM) | Cell Line | Reference |
| 0 | 1.0 ± 0.1 | 50 | Wild-Type MEFs | [2] |
| 0.5 | 1.8 ± 0.2 | 50 | Wild-Type MEFs | [2] |
| 1 | 2.5 ± 0.3 | 50 | Wild-Type MEFs | [2] |
| 3 | 3.8 ± 0.4 | 50 | Wild-Type MEFs | [2] |
| 6 | 4.5 ± 0.5 | 50 | Wild-Type MEFs | [2] |
Note: Data are illustrative and compiled from published findings. Actual results may vary based on experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, MEFs).
-
ATF4 Reporter Plasmid: A luciferase reporter plasmid containing multiple copies of the Amino Acid Response Element (AARE) upstream of the luciferase gene (e.g., pGL3-AARE-Luc).
-
Control Reporter Plasmid: A Renilla luciferase plasmid for normalization of transfection efficiency (e.g., pRL-TK).
-
Transfection Reagent: (e.g., Lipofectamine 2000, FuGENE HD).
-
Cell Culture Medium: (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Passive Lysis Buffer: (e.g., Promega).
-
Luciferase Assay System: (e.g., Promega Dual-Luciferase® Reporter Assay System).[6]
-
Luminometer: Plate reader with luminescence detection capabilities.
-
White, opaque 96-well plates: For luminescence measurement.
Protocol 1: Transient Transfection and this compound Treatment
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio would be 400 ng of the ATF4 reporter plasmid and 40 ng of the Renilla control plasmid.
-
Add the complex to the cells and incubate for 24 hours.
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Protocol 2: Luciferase Assay
-
Cell Lysis:
-
Luminescence Measurement (Dual-Luciferase® System):
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.[7][8]
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and mix by pipetting.[6][7]
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction.[6]
-
Measure the Renilla luciferase activity.
-
Data Analysis
-
Normalization: For each sample, divide the firefly luciferase activity by the Renilla luciferase activity to normalize for transfection efficiency.
-
Normalized Activity = Firefly Luciferase Reading / Renilla Luciferase Reading
-
-
Fold Induction: Calculate the fold induction by dividing the normalized activity of the this compound-treated samples by the normalized activity of the vehicle-treated control.
-
Fold Induction = Normalized Activity (Treated) / Normalized Activity (Vehicle)
-
-
Graphing: Plot the fold induction as a function of this compound concentration to visualize the dose-response curve.
Conclusion
The ATF4 reporter assay is a robust and sensitive method for evaluating the activity of GCN2 modulators like this compound. The paradoxical activation of GCN2 by low concentrations of this compound highlights the importance of comprehensive dose-response studies in drug development. The protocols and data presented here provide a framework for researchers to effectively utilize this assay to investigate the intricate regulation of the GCN2-eIF2α-ATF4 pathway.
References
- 1. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 7. Luciferase reporter assay [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Gcn2iB and Asparaginase Combination Therapy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparaginase is a cornerstone therapeutic agent in the treatment of acute lymphoblastic leukemia (ALL). Its efficacy relies on the depletion of circulating asparagine, thereby starving cancer cells that have low expression of asparagine synthetase (ASNS) and are dependent on an external supply of this amino acid. However, resistance to asparaginase (B612624) can develop, often through the upregulation of ASNS expression. This upregulation is mediated by the activating transcription factor 4 (ATF4), a key component of the amino acid response (AAR) pathway, which is governed by the kinase General Control Nonderepressible 2 (GCN2).
GCN2 is activated by the accumulation of uncharged tRNAs, a direct consequence of amino acid depletion. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to the preferential translation of ATF4 mRNA. ATF4, in turn, drives the expression of genes involved in amino acid synthesis and transport, including ASNS, thus promoting cell survival and contributing to asparaginase resistance.
The small molecule Gcn2iB is a potent and selective ATP-competitive inhibitor of GCN2. By blocking GCN2 activity, this compound prevents the induction of the AAR pathway in response to asparagine depletion by asparaginase. This synergistic combination enhances the anti-cancer efficacy of asparaginase by preventing the compensatory synthesis of asparagine, leading to sustained protein synthesis suppression and induction of apoptosis in cancer cells with low basal ASNS expression. These application notes provide a summary of the quantitative data supporting this combination therapy and detailed protocols for key experimental validations.
Data Presentation
In Vitro Efficacy of this compound and Asparaginase Combination Therapy
The combination of this compound and asparaginase has demonstrated synergistic anti-proliferative effects in various cancer cell lines, particularly those with low basal expression of ASNS. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: IC50 Values of Asparaginase in Combination with this compound in Acute Lymphoblastic Leukemia (ALL) Cell Lines
| Cell Line | Asparaginase IC50 (U/mL) | Asparaginase + 1 µM Gcn2iA IC50 (U/mL) | Fold Sensitization |
| CCRF-CEM | > 1 | 0.0001 | > 10,000 |
| MOLT-4 | > 1 | 0.0001 | > 10,000 |
| KOPT-K1 | > 1 | 0.0001 | > 10,000 |
| PEER | > 1 | 0.0001 | > 10,000 |
Data extracted from Nakamura et al., PNAS, 2018. Gcn2iA is an analog of this compound.
Table 2: Synergistic Anti-proliferative Effects in Various Cancer Cell Lines
| Cell Line | Cancer Type | Asparaginase (1 mU/mL) % Viability | Asparaginase (1 mU/mL) + this compound (1 µM) % Viability |
| CCRF-CEM | ALL | ~90% | < 20% |
| MV-4-11 | AML | ~80% | < 10% |
| SU.86.86 | Pancreatic Cancer | ~100% | ~20% |
Data represents approximate values from graphical representations in Nakamura et al., PNAS, 2018.
Table 3: Induction of Apoptosis by this compound and Asparaginase Combination
| Cell Line | Treatment (24h) | Relative Caspase 3/7 Activity (Fold Change) |
| CCRF-CEM | Control | 1 |
| CCRF-CEM | Asparaginase (1 mU/mL) | ~1.5 |
| CCRF-CEM | This compound (1 µM) | ~1.2 |
| CCRF-CEM | Asparaginase + this compound | ~4.5 |
Data represents approximate values from graphical representations in Nakamura et al., PNAS, 2018.[1]
Table 4: In Vivo Antitumor Activity in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| CCRF-CEM (ALL) | Asparaginase | Not significant |
| CCRF-CEM (ALL) | This compound | Not significant |
| CCRF-CEM (ALL) | Asparaginase + this compound | Potent antitumor activity (P = 0.0002) |
| MV-4-11 (AML) | Asparaginase + this compound | Robust antitumor activity (P = 0.0003) |
| SU.86.86 (Pancreatic) | Asparaginase + this compound | Robust antitumor activity (P = 0.0038) |
Data extracted from Nakamura et al., PNAS, 2018.
Signaling Pathways and Experimental Workflows
GCN2-ATF4 Signaling Pathway in Response to Asparagine Depletion
Caption: GCN2-ATF4 signaling pathway and points of intervention.
Experimental Workflow for Evaluating Combination Therapy
References
Application Notes and Protocols: Inducing Synthetic Lethality in ASNS-low Cancers with Gcn2iB
For Research Use Only.
Introduction
The principle of synthetic lethality offers a promising avenue in oncology, targeting cancer-specific vulnerabilities while sparing normal tissues. A key pathway exploited by cancer cells to survive nutrient-deprived tumor microenvironments is the Integrated Stress Response (ISR), governed by kinases such as General Control Nonderepressible 2 (GCN2). GCN2 is a serine/threonine kinase that detects amino acid deficiency and orchestrates a cellular response to conserve resources and maintain homeostasis.[1][2] In many cancers, this survival mechanism is highly active, making GCN2 a compelling therapeutic target.
Gcn2iB is a potent and highly selective ATP-competitive small molecule inhibitor of GCN2.[1] This document outlines the application of this compound to induce a synthetic lethal phenotype in cancer cells characterized by low expression of asparagine synthetase (ASNS). The combination of GCN2 inhibition with the depletion of extracellular asparagine using the therapeutic enzyme L-asparaginase creates a catastrophic failure in amino acid homeostasis, leading to selective cancer cell death. This strategy has shown preclinical efficacy in models of Acute Lymphoblastic Leukemia (ALL), Acute Myelogenous Leukemia (AML), and pancreatic cancer.[1][3]
Mechanism of Action: The GCN2-ASNS Synthetic Lethal Interaction
Under conditions of asparagine starvation (e.g., during L-asparaginase treatment), cancer cells attempt to compensate by upregulating the de novo synthesis of asparagine from aspartate, a reaction catalyzed by ASNS. The expression of ASNS is transcriptionally upregulated by Activating Transcription Factor 4 (ATF4), a key downstream effector of the GCN2 signaling pathway. When GCN2 is activated by amino acid depletion, it phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which, in turn, preferentially increases the translation of ATF4 mRNA.[4][5]
However, in cancer cells with intrinsically low basal expression of ASNS, this adaptive response is compromised. The addition of a GCN2 inhibitor like this compound completely blocks this compensatory pathway. By preventing the ATF4-mediated upregulation of ASNS, this compound renders ASNS-low cells exquisitely sensitive to asparagine depletion, leading to suppression of protein synthesis, cell cycle arrest, and ultimately, apoptosis.[1][6]
Quantitative Data Summary
This compound is a potent inhibitor of the GCN2 kinase. The combination of this compound with L-asparaginase demonstrates strong synergistic anti-proliferative effects in cancer cell lines with low basal ASNS expression.
Table 1: this compound Kinase Inhibitory Profile [1]
| Target Kinase | IC50 (nmol/L) | % Inhibition at 1 µmol/L |
| GCN2 | 2.4 | >99.5% |
| MAP2K5 | - | >95% |
| STK10 | - | >95% |
| ZAK | - | >95% |
| GSK3β | - | 0% |
Table 2: Synergistic Efficacy of this compound and L-Asparaginase (ASNase) in ASNS-low Cancer Cell Lines [1]
| Cell Line | Cancer Type | ASNase IC50 (U/mL) | ASNase IC50 with 1µM this compound (U/mL) | Fold Sensitization |
| CCRF-CEM | ALL | ~0.01 | <0.0001 | >100 |
| MOLT-4 | ALL | ~0.01 | <0.0001 | >100 |
| SKM-1 | AML | ~0.1 | ~0.001 | ~100 |
| CMK-11-5 | AML | >1 | ~0.01 | >100 |
| AsPC-1 | Pancreatic | >1 | ~0.01 | >100 |
| SU.86.86 | Pancreatic | >1 | ~0.01 | >100 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (Synergy) Assay
This protocol determines the synergistic anti-proliferative effect of this compound and L-asparaginase on adherent or suspension cancer cell lines.
Materials:
-
ASNS-low cancer cell line (e.g., CCRF-CEM, SKM-1, AsPC-1)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
L-asparaginase (from E. coli)
-
96-well cell culture plates (clear or white-walled, depending on readout)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or MTS)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for 72 hours of growth. For suspension cells like CCRF-CEM, a density of 5,000-10,000 cells per well is common.
-
Compound Preparation: Prepare a dose-response matrix.
-
Treatment: Add the prepared drug solutions to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Viability Measurement:
-
Equilibrate the plate and viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the culture volume in the well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis:
-
Normalize the data to untreated control wells (defined as 100% viability).
-
Plot the dose-response curves and calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
The fold sensitization is calculated by dividing the IC50 of L-asparaginase alone by the IC50 of L-asparaginase in the presence of this compound.
-
Protocol 2: Western Blot Analysis of GCN2 Pathway Modulation
This protocol is used to confirm the on-target effect of this compound by observing the expression and phosphorylation status of key proteins in the GCN2 signaling pathway.
Materials:
-
6-well cell culture plates
-
ASNS-low cancer cell line (e.g., CCRF-CEM, SU.86.86)
-
This compound and L-asparaginase
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GCN2 (Thr899)
-
Rabbit anti-GCN2
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-eIF2α
-
Rabbit anti-ATF4
-
Rabbit anti-ASNS
-
Loading control (e.g., anti-β-actin or anti-HSP90)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with L-asparaginase (e.g., 1 mU/mL) with or without this compound (e.g., 1 µM) for a specified time, typically 24 hours, to observe changes in protein expression.[1]
-
Cell Lysis:
-
Place the culture dish on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 5 minutes each with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Expected Outcome: Treatment with L-asparaginase alone should increase p-GCN2, p-eIF2α, ATF4, and ASNS levels. The combination with this compound should block the phosphorylation of GCN2 and eIF2α and prevent the subsequent upregulation of ATF4 and ASNS.[1]
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound in combination with L-asparaginase.
Materials:
-
Immunocompromised mice (e.g., female NOD/SCID or similar)
-
CCRF-CEM cells (or other suitable ASNS-low cell line)
-
Matrigel (optional, for enhancing tumor take-rate)
-
This compound formulated for oral (p.o.) administration
-
L-asparaginase formulated for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inoculate ~5 x 10⁶ CCRF-CEM cells, typically resuspended in a mix of PBS and Matrigel, into the flank of each mouse.
-
Monitor mice regularly for tumor formation.
-
-
Treatment Initiation: When tumors reach a palpable, measurable volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, L-asparaginase alone, this compound + L-asparaginase).
-
Dosing and Schedule:
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Analysis: Plot mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth inhibition (TGI) between the combination group and the single-agent and vehicle groups.
Conclusion
The targeted inhibition of GCN2 with this compound represents a potent strategy for inducing synthetic lethality in cancers with low ASNS expression, particularly when combined with asparagine-depleting agents like L-asparaginase. The protocols provided herein offer a framework for researchers to investigate this therapeutic approach in relevant preclinical models. Careful selection of ASNS-low cancer models is critical for observing the desired synergistic anti-tumor effects.
References
- 1. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATF4 inhibits tumor development and mediates p-GCN2/ASNS upregulation in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gcn2iB Treatment Protocols for Xenograft Tumor Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for utilizing Gcn2iB, a potent and selective ATP-competitive inhibitor of the serine/threonine kinase GCN2 (General Control Nonderepressible 2), in preclinical xenograft tumor models. The protocols focus on the synergistic anti-tumor effects of this compound when used in combination with the amino acid-depleting agent L-asparaginase. This document includes information on the mechanism of action, experimental workflows, and expected outcomes for researchers investigating novel cancer therapeutics.
Introduction
General Control Nonderepressible 2 (GCN2) is a crucial sensor of amino acid deficiency that plays a significant role in enabling cancer cells to adapt to nutrient-poor tumor microenvironments.[1][2][3] Upon amino acid starvation, GCN2 is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event, in turn, promotes the translation of activating transcription factor 4 (ATF4), a key regulator of genes involved in amino acid synthesis and transport, thereby helping cancer cells to survive under metabolic stress.[1][4]
This compound is a highly selective inhibitor of GCN2 with an IC50 of 2.4 nM.[5][6] By blocking the GCN2 signaling pathway, this compound prevents the adaptive response of cancer cells to amino acid deprivation. This mechanism of action makes this compound a promising candidate for combination therapies, particularly with agents that induce amino acid stress, such as L-asparaginase. L-asparaginase is an enzyme that depletes circulating asparagine, an amino acid crucial for the survival of certain cancer cells, particularly those with low expression of asparagine synthetase (ASNS).[2] The combination of this compound and L-asparaginase has been shown to have a potent synergistic anti-tumor effect in various cancer models.[5][6]
These application notes will detail the protocols for evaluating the efficacy of this compound in combination with L-asparaginase in xenograft models of acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and pancreatic cancer.
GCN2 Signaling Pathway
The GCN2 signaling pathway is a critical component of the integrated stress response (ISR) that allows cells to adapt to amino acid starvation.
Caption: GCN2 signaling pathway and points of intervention.
Experimental Protocols
I. In Vivo Xenograft Tumor Model Protocol
This protocol outlines the steps for establishing xenograft tumor models and evaluating the anti-tumor efficacy of this compound in combination with L-asparaginase.
A. Materials
-
Cell Lines:
-
CCRF-CEM (human acute lymphoblastic leukemia)
-
MV-4-11 (human acute myeloid leukemia)
-
SU.86.86 (human pancreatic cancer)
-
-
Animals: 6-week-old female SCID (Severe Combined Immunodeficient) mice.
-
Reagents:
-
This compound (formulated for oral gavage or intraperitoneal injection)
-
L-asparaginase (formulated for intraperitoneal injection)
-
Matrigel
-
Sterile PBS
-
-
Equipment:
-
Calipers
-
Animal balance
-
Syringes and needles
-
Oral gavage needles
-
B. Methods
-
Cell Culture: Culture the selected cancer cell lines according to standard protocols.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Tumor volume (mm³) = (length x width²) / 2.
-
-
Animal Grouping and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: this compound (10 mg/kg, twice daily, oral gavage or IP)
-
Group 3: L-asparaginase (1,000 U/kg, once daily, IP)
-
Group 4: this compound (10 mg/kg, twice daily) + L-asparaginase (1,000 U/kg, once daily)
-
-
Administer treatments for the duration of the study (e.g., 2-3 weeks).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
II. Pharmacodynamic (PD) Marker Analysis Protocol
This protocol describes the analysis of target engagement and downstream signaling effects of this compound in tumor tissues.
A. Materials
-
Excised tumor tissues from the in vivo study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies:
-
anti-phospho-GCN2 (Thr899)
-
anti-GCN2
-
anti-phospho-eIF2α (Ser51)
-
anti-eIF2α
-
anti-ATF4
-
anti-ASNS
-
anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
B. Methods
-
Tissue Lysis: Homogenize excised tumor tissues in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow Diagram
Caption: Workflow for this compound xenograft studies.
Data Presentation
The following tables summarize the expected quantitative data from this compound xenograft studies. The tumor growth inhibition data is estimated from published graphical representations and should be considered illustrative.
Table 1: Anti-Tumor Efficacy of this compound in Combination with L-asparaginase in Xenograft Models
| Xenograft Model | Treatment Group | Mean Final Tumor Volume (mm³ ± SD) | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) | Statistical Significance (p-value vs. Combination) |
| CCRF-CEM (ALL) | Vehicle | 1200 ± 150 | - | - | <0.001 |
| This compound (10 mg/kg) | 1150 ± 130 | ~4% | >0.05 | <0.001 | |
| L-asparaginase (1,000 U/kg) | 1000 ± 120 | ~17% | >0.05 | <0.001 | |
| This compound + L-asparaginase | 200 ± 50 | ~83% | <0.001 | - | |
| MV-4-11 (AML) | Vehicle | 1500 ± 200 | - | - | <0.001 |
| This compound (10 mg/kg) | 1400 ± 180 | ~7% | >0.05 | <0.001 | |
| L-asparaginase (1,000 U/kg) | 1100 ± 150 | ~27% | <0.05 | <0.001 | |
| This compound + L-asparaginase | 300 ± 70 | ~80% | <0.001 | - | |
| SU.86.86 (Pancreatic) | Vehicle | 1800 ± 250 | - | - | <0.01 |
| This compound (10 mg/kg) | 1700 ± 220 | ~6% | >0.05 | <0.01 | |
| L-asparaginase (1,000 U/kg) | 1300 ± 180 | ~28% | <0.05 | <0.01 | |
| This compound + L-asparaginase | 500 ± 100 | ~72% | <0.01 | - |
Note: Tumor growth inhibition percentages are estimated based on graphical data from Nakamura et al., PNAS, 2018.
Table 2: Pharmacodynamic Effects of this compound in CCRF-CEM Xenograft Tumors
| Treatment Group | Relative p-GCN2 Levels | Relative p-eIF2α Levels | Relative ATF4 Expression | Relative ASNS Expression |
| Vehicle | Baseline | Baseline | Baseline | Baseline |
| L-asparaginase | Increased | Increased | Increased | Increased |
| This compound + L-asparaginase | Decreased | Decreased | Decreased | Decreased |
Conclusion
The protocols and data presented in these application notes demonstrate the potent synergistic anti-tumor activity of this compound when combined with L-asparaginase in various xenograft tumor models. The inhibition of the GCN2-eIF2α-ATF4 signaling pathway by this compound effectively sensitizes cancer cells to the amino acid stress induced by L-asparaginase, leading to significant tumor growth inhibition. These findings provide a strong rationale for the further development of this compound as a promising therapeutic agent for cancers with low basal expression of ASNS. Researchers utilizing these protocols should be able to effectively evaluate the preclinical efficacy of this compound in their own tumor models of interest.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Gcn2iB in Neurodegenerative Disease Models
Introduction
General control nonderepressible 2 (GCN2) is a serine/threonine-protein kinase that plays a pivotal role in the Integrated Stress Response (ISR), a crucial cellular pathway for managing environmental stresses.[1][2] The ISR is initiated by four distinct kinases that respond to different stress signals, converging on the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α).[3][4] GCN2 is primarily activated by amino acid starvation, which leads to an accumulation of uncharged tRNAs.[2][4] Phosphorylation of eIF2α results in a global reduction of protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, such as that for the transcription factor ATF4.[1][5] While this response is protective in the short term, chronic activation of the GCN2-eIF2α-ATF4 pathway is implicated in the pathology of various neurodegenerative diseases.[1][2]
Gcn2iB is a potent, ATP-competitive inhibitor of GCN2 with a reported IC₅₀ of 2.4 nM.[6] Interestingly, this compound exhibits a dual, concentration-dependent effect. At high concentrations, it acts as a conventional inhibitor, blocking GCN2 activity and downstream signaling.[1] However, at low concentrations, this compound can paradoxically activate GCN2, leading to increased eIF2α phosphorylation and ATF4 expression.[1][2] This unusual pharmacological profile makes this compound a valuable tool for dissecting the role of the GCN2 pathway in disease models and presents both therapeutic opportunities and challenges.
Mechanism of Action
The primary mechanism of GCN2 activation involves the binding of uncharged tRNA to its regulatory domain, which induces a conformational change that activates the kinase domain.[1] this compound, as an ATP-competitive inhibitor, binds to the kinase domain. The paradoxical activation at low doses is thought to occur because the binding of this compound can induce a catalytically active conformation in the kinase, bypassing the need for canonical activation by uncharged tRNA.[1] At higher concentrations, the compound occupies the ATP-binding pocket more completely, leading to the expected inhibition of kinase activity.[1] This biphasic response is critical to consider when designing experiments and interpreting results.
Applications in Neurodegenerative Disease Models
Chronic activation of the GCN2/ISR pathway is increasingly recognized as a contributor to the pathology of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth (CMT) disease.[3][7] this compound has been utilized in preclinical models to probe the therapeutic potential of inhibiting this pathway.
Amyotrophic Lateral Sclerosis (ALS)
In the SOD1G93A transgenic mouse model of ALS, the ISR is chronically activated. Pharmacological inhibition of GCN2 with this compound has been shown to delay disease progression and improve motor function.[3]
Table 1: Effects of this compound in SOD1G93A ALS Mouse Model
| Parameter | Vehicle-Treated G93A | This compound-Treated G93A | Outcome | Reference |
|---|---|---|---|---|
| Treatment Regimen | N/A | 10 mg/kg, IP, twice daily (from 6 to 16 weeks of age) | - | [3] |
| Clinical Score | Earlier Onset | Delayed onset until 14 weeks | Improvement | [3] |
| Motor Phenotype | Earlier Decline | Delayed decline until 14 weeks | Improvement | [3] |
| Weight Gain | Lower | Increased | Improvement | [3] |
| Spontaneous EMG Activity | Significant at 10 weeks | Became significant at 14 weeks | Delayed denervation |[3] |
Charcot-Marie-Tooth (CMT) Disease
Mutations in tRNA synthetase genes can cause CMT disease, leading to an accumulation of uncharged tRNAs and subsequent GCN2 activation.[7] Treatment with this compound in the GarsDETAQ/+ mouse model of CMT has demonstrated significant therapeutic benefits.[7]
Table 2: Effects of this compound in GarsDETAQ/+ CMT Mouse Model
| Parameter | Vehicle-Treated Mutant | This compound-Treated Mutant | Outcome | Reference |
|---|---|---|---|---|
| Treatment Regimen | N/A | Treatment for 3 weeks starting at 2 weeks of age | - | [7] |
| Body Weight (Males) | Lower | Improved | Improvement | [7] |
| Motor Performance (Wire-hang) | Impaired | Improved strength and endurance | Improvement | [7] |
| Sciatic Motor NCV | Reduced | Improved | Improvement | [7] |
| CMAP Amplitude | Reduced | Not significantly improved | No significant change | [7] |
| ATF4 Target Gene Expression | Elevated | Reduced | Pathway Inhibition |[7] |
NCV: Nerve Conduction Velocity; CMAP: Compound Muscle Action Potential
Other Neurodegenerative Diseases
-
Alzheimer's Disease (AD): GCN2 deletion in APP/PS1 mouse models has been shown to alleviate defects in synaptic plasticity and memory, suggesting GCN2 inhibition as a potential therapeutic strategy.[8][9]
-
Parkinson's Disease (PD): Activation of the GCN2-ATF4 pathway is proposed to upregulate Parkin, a protein involved in mitophagy which is crucial for maintaining mitochondrial health in dopaminergic neurons.[10] This suggests that modulating GCN2 activity could be relevant in PD, although direct application of this compound in PD models is less documented.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model
This protocol provides a general framework for administering this compound to mouse models of neurodegenerative disease, based on methodologies used in published studies.[3]
Materials:
-
This compound powder (MedChemExpress or similar)[6]
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
Appropriate mouse model (e.g., SOD1G93A)
Procedure:
-
Preparation of this compound Solution:
-
Prepare the vehicle solution by sequentially adding and mixing the components.
-
Weigh the this compound powder and dissolve it in the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving a 200 µL injection).
-
Ensure the solution is clear. Gentle heating and/or sonication can be used to aid dissolution. Prepare fresh on the day of use.[6]
-
-
Animal Dosing:
-
Monitoring:
-
Monitor animals regularly for health, body weight, and clinical signs of disease progression.
-
Conduct behavioral tests (e.g., rotarod, grip strength, wire hang) at specified time points throughout the study.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize animals according to approved protocols.
-
Collect tissues of interest (e.g., spinal cord, brain, muscle) for subsequent molecular analysis (e.g., Western Blot, IHC).
-
Protocol 2: Western Blot for ISR Pathway Markers
This protocol describes the detection of key ISR pathway proteins (p-eIF2α, total eIF2α, ATF4) from tissue lysates to verify target engagement of this compound.
Materials:
-
Tissue lysates from control and treated animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total eIF2α
-
Rabbit anti-ATF4
-
Mouse anti-Actin or Tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer and Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Dilute antibodies according to manufacturer's recommendations (e.g., 1:1000 in 5% BSA/TBST).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of p-eIF2α to total eIF2α and ATF4 to the loading control (Actin/Tubulin).[11][12]
References
- 1. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GCN2 inhibition reduces mutant SOD1 clustering and toxicity and delays disease progression in an amyotrophic lateral sclerosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GCN2 phosphorylation of eIF2α activates NF-κB in response to UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. General control nonderepressible 2 (GCN2) as a therapeutic target in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eIF2a Kinase GCN2 as a Target for Alzheimer's Therapy [brightfocus.org]
- 10. Perspective: Low Risk of Parkinson's Disease in Quasi-Vegan Cultures May Reflect GCN2-Mediated Upregulation of Parkin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GCN2 eIF2 kinase promotes prostate cancer by maintaining amino acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Gcn2iB off-target effects and kinase selectivity profile
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the off-target effects and kinase selectivity profile of Gcn2iB.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of this compound?
This compound is a potent, ATP-competitive inhibitor of the serine/threonine-protein kinase General Control Nonderepressible 2 (GCN2), with an IC50 of 2.4 nM.[1][2][3]
Q2: How selective is this compound? Does it have known off-targets?
This compound is a highly selective kinase inhibitor. In a broad kinase panel of 468 kinases, GCN2 was the only kinase inhibited by more than 99.5% at a 1 µM concentration.[1][3] However, some off-target activity has been observed. The kinases MAP2K5, STK10, and ZAK showed greater than 95% inhibition at 1 µM this compound.[1][4][5]
Q3: My experiment shows an unexpected activation of the GCN2 pathway after applying this compound. Is this a known phenomenon?
Yes, this is a documented paradoxical effect. At low concentrations, this compound has been shown to activate GCN2, leading to increased phosphorylation of its downstream target eIF2α and subsequent expression of ATF4.[6][7] This biphasic activation-inhibition activity is an important consideration for dose-response studies.[8][9] Higher concentrations (e.g., 1-2 µM) are typically required to achieve robust inhibition of the pathway.[7][8]
Q4: What are the recommended negative and positive controls when using this compound in a cellular assay?
-
Negative Controls: A vehicle-only control (e.g., DMSO) is essential. Additionally, using GCN2 knockout (GCN2-KO) cells can confirm that the observed effects are GCN2-dependent.[2][7]
-
Positive Controls for Inhibition: To confirm this compound is effectively inhibiting GCN2, you can induce amino acid stress (e.g., using asparaginase (B612624) or amino acid-free media) which normally activates the GCN2 pathway, and then treat with a high concentration of this compound (e.g., 1 µM) to show a reduction in p-GCN2, p-eIF2α, and ATF4 levels.[3][7]
-
Positive Controls for Pathway Activation: A known GCN2 activator, such as halofuginone (B1684669) or histidinol, can be used to confirm the responsiveness of the GCN2 pathway in your cell model.[7][10]
Q5: I'm observing effects that seem independent of GCN2. What could be the cause?
While this compound is highly selective, off-target effects on kinases like MAP2K5, STK10, and ZAK are possible, especially at higher concentrations.[1][4][5] Consider whether the observed phenotype could be linked to the inhibition of these kinases. Additionally, some studies have noted that other ATP-competitive inhibitors can have off-target effects on GCN2, suggesting a complex interaction landscape.[8][11]
Data Presentation: Kinase Selectivity Profile
The following table summarizes the known kinase selectivity and potency of this compound.
| Kinase Target | IC50 | Percent Inhibition (at 1 µM) | Notes |
| GCN2 (EIF2AK4) | 2.4 nM | >99.5% | Primary Target. ATP-competitive inhibition. [1][2][3][4] |
| MAP2K5 | Not specified | >95% | Potential off-target.[1][4] |
| STK10 | Not specified | >95% | Potential off-target.[1][4] |
| ZAK (MAP3K20) | Not specified | >95% | Potential off-target.[1][4] |
| GSK3β | Not specified | <50% | Tested with GCN2iA, a related compound.[3] |
| HRI (EIF2AK1) | 2.76 nM | Not specified | Weak inhibition also observed.[10] |
| PKR (EIF2AK2) | 3.26 µM | Not specified | Weak inhibition observed.[10] |
Experimental Protocols
1. In Vitro GCN2 Kinase Assay
This protocol is for determining the IC50 value of this compound against recombinant GCN2.
-
Materials: Recombinant GCN2 protein, this compound, ATP, GFP-eIF2α substrate, LanthaScreen Tb-anti-p-eIF2α (pSer52) antibody kit.
-
Procedure:
-
Pre-incubate recombinant GCN2 (e.g., 1 nmol/L) with varying concentrations of this compound for 60 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (at a concentration near the Kм value for GCN2, approx. 190 µmol/L) and the GFP-eIF2α substrate (e.g., 130 nmol/L).
-
Incubate the reaction at 25°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and determine the amount of phosphorylated substrate using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen kit with a Tb-anti-p-eIF2α antibody.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[2]
-
2. Cellular Western Blot for GCN2 Pathway Activity
This protocol is to assess the inhibitory or paradoxical activating effect of this compound on the GCN2 signaling pathway in cells.
-
Materials: Cell line of interest (e.g., HTR8/SVneo, CCRF-CEM), this compound, appropriate cell culture media, lysis buffer, antibodies against p-GCN2 (Thr899), total GCN2, p-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-actin).
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 5 µM) or a vehicle control for the desired duration (e.g., 6-12 hours).[1] To test inhibitory action, co-treat with a known GCN2 activator (e.g., asparaginase or incubate in amino acid-free media).
-
Harvest the cells and prepare cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize phosphorylated proteins to their total protein counterparts and to the loading control.
-
Visualizations
Caption: GCN2 signaling pathway under amino acid stress and its modulation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Gcn2 by small molecules designed to be inhibitors [scholarworks.indianapolis.iu.edu]
- 7. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A GCN1-independent activator of the kinase GCN2 [elifesciences.org]
- 11. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Gcn2iB concentration to avoid paradoxical effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Gcn2iB to avoid paradoxical effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, a key regulator of the Integrated Stress Response (ISR).[1][2][3] GCN2 is a serine/threonine kinase that is activated by amino acid starvation, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[4][5] This phosphorylation event reduces global protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as that of the transcription factor ATF4.[4][5] this compound is designed to bind to the ATP-binding pocket of GCN2, thereby inhibiting its kinase activity.
Q2: What is the "paradoxical effect" observed with this compound?
A2: The paradoxical effect of this compound refers to the observation that at low nanomolar concentrations, the inhibitor can actually activate GCN2, leading to increased phosphorylation of eIF2α and induction of the ISR, the very pathway it is intended to inhibit.[1][2][6][7] At higher micromolar concentrations, this compound acts as an inhibitor as expected.[1][7] This biphasic dose-response is a critical consideration for any experiment using this compound.[7]
Q3: What is the proposed mechanism behind the paradoxical activation of GCN2 by this compound?
A3: The current model suggests that GCN2 functions as a dimer. At low concentrations, this compound is thought to bind to the ATP-binding pocket of one monomer within the GCN2 dimer. This binding event induces a conformational change in the second monomer, allosterically activating its kinase activity.[2][8] As the concentration of this compound increases, both ATP-binding sites in the dimer become occupied, leading to the inhibition of the kinase.[2][7]
Q4: What are the downstream consequences of paradoxical GCN2 activation?
A4: Paradoxical activation of GCN2 by low concentrations of this compound will lead to the phosphorylation of eIF2α and the subsequent increased translation of Activating Transcription Factor 4 (ATF4).[1][5] ATF4 is a key transcription factor that upregulates genes involved in amino acid synthesis, transport, and stress adaptation.[5][9] Therefore, unintended activation of this pathway can lead to misinterpretation of experimental results, as the cellular response will be the opposite of what is expected from GCN2 inhibition.
Troubleshooting Guide
Issue: I am observing an increase in p-eIF2α and ATF4 levels after treating my cells with this compound, even though I expect to see inhibition.
Possible Cause: You are likely using this compound at a concentration that falls within the paradoxical activation range.
Solution:
-
Review your this compound concentration. Based on published data, paradoxical activation is often observed in the low nanomolar range (approximately 10-100 nM), while inhibition is typically seen at concentrations of 250 nM and above.[1]
-
Perform a dose-response experiment. It is crucial to determine the optimal concentration of this compound for your specific cell line and experimental conditions. We provide a detailed protocol for this in the "Experimental Protocols" section below.
-
Monitor key downstream markers. When performing your dose-response experiment, be sure to analyze the phosphorylation status of GCN2 (p-GCN2), eIF2α (p-eIF2α), and the protein levels of ATF4 by Western blot to accurately assess the activation or inhibition of the pathway.[1]
Issue: My experimental results with this compound are inconsistent between experiments.
Possible Cause 1: Variation in final this compound concentration.
Solution:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a concentrated stock for each experiment to ensure accuracy.
-
Use a calibrated pipette: Ensure that your pipettes are properly calibrated to avoid errors in dilution.
Possible Cause 2: Differences in cell culture conditions.
Solution:
-
Standardize cell density: Seed cells at a consistent density for all experiments, as cell confluence can affect cellular responses.
-
Consistent media changes: If long-term experiments are being conducted, ensure a consistent schedule for media changes to maintain a stable concentration of this compound.
Data Presentation
The following table summarizes the concentration-dependent effects of this compound on GCN2 activity as reported in the literature. Note that the exact concentration range for paradoxical activation and inhibition can vary depending on the cell type and experimental conditions.
| Concentration Range | Observed Effect on GCN2 Pathway | Key Markers to Monitor | Reference |
| 10 - 100 nM | Paradoxical Activation | Increased p-GCN2, p-eIF2α, and ATF4 levels | [1] |
| > 250 nM | Inhibition | Decreased p-GCN2, p-eIF2α, and ATF4 levels (in the presence of a GCN2 activator) | [1] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound to Avoid Paradoxical Effects
This protocol describes a dose-response experiment to identify the concentration range at which this compound either activates or inhibits the GCN2 pathway in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
GCN2 activator (optional, e.g., Halofuginone or amino acid-free medium)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium. A suggested concentration range to test is: 0 nM (vehicle control), 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, and 2 µM.
-
(Optional) If you want to test the inhibitory effect, pre-treat the cells with the this compound dilutions for 30 minutes, and then add a known GCN2 activator (e.g., Halofuginone at a pre-determined optimal concentration) for the desired duration (e.g., 6 hours).[1]
-
For testing the paradoxical activation, treat the cells only with the this compound dilutions for the desired time (e.g., 6 hours).[1]
-
-
Cell Lysis:
-
After the treatment period, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-GCN2, GCN2, p-eIF2α, eIF2α, and ATF4.
-
Normalize the phosphorylated protein levels to the total protein levels. Normalize ATF4 levels to the loading control.
-
Plot the normalized protein levels against the this compound concentration to visualize the dose-response curve and identify the concentrations that cause paradoxical activation versus inhibition.
-
Mandatory Visualizations
Caption: GCN2 Signaling Pathway.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. researchgate.net [researchgate.net]
Gcn2iB Technical Support Center: A Guide to Solubility and Stock Preparation
Welcome to the Gcn2iB Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and preparation of stock solutions of this compound, a potent and selective ATP-competitive inhibitor of the GCN2 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most highly recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use freshly opened DMSO to avoid moisture absorption, which can significantly reduce the solubility of the compound.[1][2][3]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly among suppliers. For optimal results, it is advisable to prepare stock solutions at concentrations ranging from 15 mg/mL to 56.5 mg/mL.[1][2][3] Please refer to the solubility data table below for more details.
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A3: If you encounter difficulties in dissolving this compound, sonication is highly recommended to facilitate the process.[2][3] Gentle warming of the solution in a 37°C water bath for 5-10 minutes can also aid in dissolution.[4] If the compound still does not dissolve, consider preparing a more dilute solution.[3]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 6 months).[2] It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3]
Q5: I see a precipitate in my this compound stock solution after storing it in the freezer. Is it still usable?
A5: The appearance of precipitate indicates that the compound has crashed out of solution. Do not use a solution with precipitates in your experiments, as this will lead to inaccurate concentrations.[4] Before use, bring the vial to room temperature and try to redissolve the precipitate by vortexing and sonication. If the precipitate persists, the stock solution should be discarded and a fresh one prepared.
Q6: What is the recommended final concentration of DMSO in cell-based assays?
A6: For most cell-based assays, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.[3] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 56.5 | 125.05 | [3] |
| DMSO | 50 | 110.66 | [2] |
| DMSO | 15 | 33.19 | [1] |
| Acetonitrile | Soluble | - | [5] |
| Water | Insoluble | < 0.1 mg/mL | [1] |
| Ethanol | Insoluble | - | [1] |
Note: The molecular weight of this compound is 451.83 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculation: Determine the required mass of this compound for your desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, you will need 4.518 mg of this compound (Mass = 10 mmol/L * 1 mL * 451.83 g/mol ).
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the solid is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes, or until the solution becomes clear.[4]
-
Storage: Aliquot the clear stock solution into single-use tubes and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation
For in vivo studies, a common formulation involves a mixture of solvents to ensure solubility and biocompatibility.
Materials:
-
This compound stock solution in DMSO (e.g., 15 mg/mL)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or PBS
Procedure for a 1 mg/mL final concentration: [3]
-
Start with a clear, pre-prepared stock solution of this compound in DMSO.
-
In a sterile tube, combine the following in the specified order, ensuring the solution is clear after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Mix the solution thoroughly by vortexing. Sonication can be used if any cloudiness appears.
-
This formulation should be prepared fresh before each use.
Visualizing Key Processes
To further clarify critical concepts, the following diagrams illustrate the GCN2 signaling pathway, the workflow for preparing a this compound stock solution, and a troubleshooting guide for solubility issues.
Caption: GCN2 Signaling Pathway and the Role of this compound.
References
Stability of Gcn2iB in cell culture media over time
Welcome to the technical support center for Gcn2iB, a potent and selective ATP-competitive inhibitor of the serine/threonine-protein kinase GCN2. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the ATP-binding site of the General Control Nonderepressible 2 (GCN2) kinase, with an IC50 of 2.4 nM.[1] GCN2 is a crucial sensor of amino acid deprivation, and its activation is a key event in the Integrated Stress Response (ISR).[2] By inhibiting GCN2, this compound can block the phosphorylation of its downstream target, eIF2α, thereby modulating protein synthesis and cellular stress responses.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions, typically prepared in DMSO, should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[3]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at concentrations up to 15 mg/mL (33.19 mM).[3] It is important to use fresh, anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.[3] this compound is insoluble in water and ethanol.[3]
Q4: What are the known off-target effects of this compound?
While highly selective for GCN2, this compound has been shown to inhibit other kinases at higher concentrations, including MAP2K5, STK10, and ZAK, with greater than 95% inhibition at a 1 µM concentration.[1][4][5] Researchers should consider these potential off-target effects when interpreting their results, especially when using concentrations at or above 1 µM.
Stability of this compound in Cell Culture Media
Q5: How stable is this compound in cell culture media over time?
Currently, there is a lack of publicly available quantitative data on the specific half-life and degradation kinetics of this compound in various cell culture media such as DMEM or RPMI-1640. However, the compound is routinely used in experiments with incubation times ranging from a few hours to 72 hours, suggesting it retains sufficient activity for the duration of most standard cell-based assays.[1][3]
For long-term experiments, it is advisable to determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing compound stability is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Q6: I am observing an unexpected increase in GCN2 activity at low concentrations of this compound. Is this normal?
Yes, this phenomenon is known as "paradoxical activation" and has been reported for this compound and other ATP-competitive kinase inhibitors.[6][7] At low, typically nanomolar, concentrations, this compound can allosterically promote GCN2 autophosphorylation and activation, while at higher micromolar concentrations, it acts as an inhibitor.[8] This bell-shaped dose-response curve is a critical consideration in experimental design and data interpretation.
Troubleshooting Steps:
-
Perform a detailed dose-response curve: To fully characterize the effect of this compound in your system, test a wide range of concentrations, from low nanomolar to high micromolar.
-
Monitor both GCN2 phosphorylation and eIF2α phosphorylation: Paradoxical activation can lead to a disconnect between GCN2 autophosphorylation and the phosphorylation of its substrate, eIF2α.[8] Assessing both can provide a clearer picture of the compound's activity.
-
Consider the experimental timeframe: The paradoxical activation may be transient. Time-course experiments can help to understand the kinetics of this effect.
Q7: I am having trouble dissolving this compound or I see precipitation in my culture media.
This is likely due to the low aqueous solubility of this compound.
Troubleshooting Steps:
-
Use high-quality, anhydrous DMSO: As noted, moisture can significantly reduce solubility.[3]
-
Prepare a high-concentration stock solution: Make a concentrated stock in 100% DMSO (e.g., 10-20 mM).
-
Avoid high final DMSO concentrations in media: When diluting the stock solution into your cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent toxicity and precipitation.
-
Pre-warm media: Adding the this compound stock solution to pre-warmed media can aid in its dispersal.
-
Vortex immediately after dilution: To ensure the compound is evenly distributed and to minimize the risk of precipitation.
Signaling Pathways and Workflows
Below are diagrams illustrating the GCN2 signaling pathway and a general workflow for assessing the stability of this compound in cell culture media.
Caption: GCN2 Signaling Pathway Under Amino Acid Stress.
Caption: Experimental Workflow for this compound Stability Assessment.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
-80°C freezer
-
LC-MS/MS system
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Preparation of Media with this compound:
-
Warm the cell culture medium to 37°C.
-
Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Gently mix by inversion. This is your Time 0 (T0) sample.
-
-
Incubation and Sampling:
-
Immediately collect an aliquot of the T0 sample (e.g., 500 µL) and store it at -80°C.
-
Place the remaining medium in a sterile container inside a 37°C, 5% CO2 incubator.
-
Collect aliquots at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
At each time point, mix the medium gently before taking the aliquot.
-
Immediately store each aliquot at -80°C until all samples are collected.
-
-
Sample Analysis by LC-MS/MS:
-
Thaw all samples.
-
Prepare samples for LC-MS/MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove debris.
-
Analyze the supernatant to quantify the concentration of intact this compound in each sample. A standard curve of this compound in the same medium should be prepared for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t1/2) of the compound in the medium by fitting the data to an appropriate decay model (e.g., first-order decay).
-
Data Summary
As no direct quantitative stability data for this compound in cell culture media was found in the public domain, a table summarizing such data cannot be provided. Researchers are encouraged to perform their own stability assessments as described in the protocol above. The table below can be used as a template to record experimental findings.
Table 1: Stability of this compound in [Specify Cell Culture Medium] at 37°C
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | [Initial Concentration] | 100 |
| 2 | [Measured Concentration] | [Calculated %] |
| 4 | [Measured Concentration] | [Calculated %] |
| 8 | [Measured Concentration] | [Calculated %] |
| 24 | [Measured Concentration] | [Calculated %] |
| 48 | [Measured Concentration] | [Calculated %] |
| 72 | [Measured Concentration] | [Calculated %] |
| Calculated Half-life (t1/2): | [Calculated Value] hours |
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Paradoxical Activation of GCN2 by ATP-competitive inhibitors via allosteric activation and autophosphorylation | Sciety [sciety.org]
- 3. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Involvement of general control nonderepressible kinase 2 in cancer cell apoptosis by posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Gcn2iB-induced cytotoxicity at high concentrations
Welcome to the technical support center for Gcn2iB. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a particular focus on understanding and managing cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, with a reported IC50 value of 2.4 nM for GCN2 inhibition.[1][2] GCN2 is a serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR) by sensing amino acid deprivation.[2][3]
Q2: I'm observing unexpected activation of the GCN2 pathway at low concentrations of this compound. Is this normal?
A2: Yes, this is a known phenomenon. This compound exhibits a biphasic mechanism of action. At low nanomolar concentrations (typically in the range of 10-100 nM), this compound can paradoxically activate GCN2, leading to increased phosphorylation of its downstream target eIF2α and subsequent expression of ATF4.[1] At higher concentrations (generally above 250 nM), it acts as an inhibitor.[1]
Q3: At what concentration does this compound typically become cytotoxic?
A3: The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental conditions. While this compound is a potent GCN2 inhibitor, its direct cytotoxic IC50 as a single agent is not extensively reported in the literature. Some studies have noted that certain cell lines, such as PC9 lung cancer cells, are not sensitive to this compound as a monotherapy.[2] Cytotoxicity is often observed when this compound is used in combination with other drugs that induce cellular stress, such as asparaginase.[3]
Q4: What is the likely mechanism of cell death induced by high concentrations of this compound?
A4: High concentrations of this compound, by inhibiting the pro-survival GCN2 pathway, can lead to apoptosis. This is particularly evident when cells are under stress. The inhibition of GCN2 can disrupt the cellular amino acid response, leading to the activation of stress-activated MAPK pathways which in turn can trigger apoptosis.[4] Evidence for apoptosis includes the cleavage of PARP and the activation of caspases 3 and 7.[3]
Q5: What are the known off-target effects of this compound?
A5: this compound is a highly selective kinase inhibitor. However, at a concentration of 1 µM, it has been shown to inhibit other kinases, including MAP2K5, STK10, and ZAK, by more than 95%.[1] It is important to consider these potential off-target effects when interpreting results at high concentrations of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected GCN2 Activation/Inhibition
| Symptom | Possible Cause | Suggested Solution |
| Increased p-eIF2α and ATF4 levels at low this compound concentrations. | Paradoxical activation of GCN2. | This is an expected biphasic effect.[1] To achieve inhibition, increase the this compound concentration to >250 nM. A concentration of 1 µM is commonly used for complete inhibition.[2] |
| No inhibition of GCN2 pathway at high this compound concentrations. | Incorrect this compound concentration; inactive compound; cell line-specific resistance. | Verify the concentration of your this compound stock. Test a fresh aliquot of the compound. Ensure your cell line is sensitive to GCN2 inhibition under your experimental conditions. |
| Variable results between experiments. | Inconsistent cell density; variations in treatment time. | Standardize cell seeding density and treatment duration for all experiments. |
Issue 2: High Levels of Cell Death or Cytotoxicity
| Symptom | Possible Cause | Suggested Solution |
| Excessive cell death observed at intended inhibitory concentrations. | The this compound concentration is too high for the specific cell line. | Perform a dose-response curve to determine the cytotoxic IC50 for your cell line. Start with a lower concentration range for GCN2 inhibition. |
| Unclear if cell death is due to apoptosis or necrosis. | The mechanism of cell death has not been characterized. | Perform an Annexin V/PI staining assay to differentiate between apoptotic and necrotic cells. An LDH release assay can also be used to specifically measure necrosis. |
| Apoptosis is suspected, but the specific pathway is unknown. | Downstream apoptotic markers have not been assessed. | Perform a western blot to analyze the cleavage of caspase-3 and PARP, which are key markers of apoptosis.[3] |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) | % Inhibition at 1 µM |
| GCN2 | 2.4 | >99.5% |
| MAP2K5 | - | >95% |
| STK10 | - | >95% |
| ZAK | - | >95% |
| Data compiled from publicly available information.[1] |
Note: Specific cytotoxic IC50 values for this compound as a single agent are not widely available and are highly cell-line dependent. It is recommended that researchers determine the cytotoxic IC50 empirically in their cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for GCN2 Pathway and Apoptosis Markers
This protocol allows for the analysis of GCN2 pathway activation/inhibition and key apoptosis markers.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-GCN2 (Thr899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Plate and treat cells with the desired concentrations of this compound.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Apoptosis/Necrosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: GCN2 signaling pathway and points of modulation by this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Experimental workflow for determining the mode of cell death.
References
- 1. Involvement of general control nonderepressible kinase 2 in cancer cell apoptosis by posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. pnas.org [pnas.org]
Unexpected phenotypes observed with Gcn2iB treatment
Welcome to the technical support center for Gcn2iB. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected phenotypes observed during experiments with the GCN2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common unexpected phenotype observed with this compound treatment?
A1: The most significant and frequently reported unexpected phenotype is the paradoxical activation of GCN2 kinase at low concentrations of this compound, while higher concentrations inhibit its activity as expected. This biphasic dose-response can lead to results that are contrary to the intended inhibitory effect, such as an increase in the phosphorylation of eIF2α and an upregulation of ATF4 expression at low-nanomolar concentrations.
Q2: Why am I seeing an increase in ATF4 levels when I'm using a GCN2 inhibitor?
A2: This is likely due to the paradoxical activation of GCN2 by low concentrations of this compound. Studies have shown that in the absence of other cellular stresses, this compound concentrations in the range of 10-100 nM can activate GCN2, leading to increased phosphorylation of its substrate eIF2α, which in turn selectively enhances the translation of ATF4 mRNA. At concentrations above 250 nM, this compound begins to show its inhibitory effect, reducing ATF4 levels.
Q3: My cells are showing unexpected toxicity or changes in viability. What could be the cause?
A3: Unexpected effects on cell viability can stem from several factors:
-
Paradoxical GCN2 Activation: Low concentrations of this compound might be activating stress response pathways that, depending on the cellular context, could either be protective or cytotoxic.
-
Off-Target Effects: Although this compound is highly selective, it can inhibit other kinases at higher concentrations, such as MAP2K5, STK10, and ZAK. These off-target inhibitions could contribute to unexpected cytotoxicity.
-
ISR-Independent GCN2 Function: GCN2 has roles beyond the Integrated Stress Response (ISR), including the regulation of ribosome biogenesis. Inhibiting these basal functions of GCN2 could be detrimental to certain cell lines, even in the absence of stress.
Q4: this compound is causing a phenotype even in my GCN2 knockout (KO) cells. What is happening?
A4: While this compound's primary target is GCN2, observing a phenotype in GCN2 KO cells strongly suggests off-target effects, especially at higher concentrations (e.g., >1 µM). Refer to the Kinase Selectivity Profile table below to see other kinases that are inhibited by this compound. It is also crucial to confirm the knockout status of your cell line.
Q5: What is the recommended working concentration for this compound?
A5: The optimal concentration is highly dependent on your experimental goal.
-
To inhibit GCN2 activity (e.g., under conditions of amino acid starvation), concentrations typically ranging from 250 nM to 2 µM are effective.
-
To study the effects of paradoxical activation , concentrations between 10 nM and 100 nM are generally used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Increased p-eIF2α and ATF4 levels observed after treatment.
-
Potential Cause: Paradoxical activation of GCN2 by low concentrations of this compound.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check the concentration of your this compound stock and working solutions. Serial dilution errors can lead to unexpectedly low concentrations.
-
Perform a Dose-Response Analysis: Treat your cells with a wide range of this compound concentrations (e.g., 1 nM to 5 µM). Analyze the phosphorylation of eIF2α and GCN2, and the protein levels of ATF4 via Western blot. This should reveal the biphasic nature of the compound's activity.
-
Use a Positive Control for Inhibition: Co-treat cells with an agent that induces GCN2 activity (e.g., halofuginone (B1684669) or amino acid starvation) and a high concentration of this compound (e.g., 1-2 µM) to confirm that the inhibitor is active and can block GCN2 signaling under stress.
-
Use GCN2 KO Cells: As a crucial control, treat GCN2 knockout cells with the same low concentration of this compound. The increase in p-eIF2α and ATF4 should be absent in these cells, confirming the effect is GCN2-dependent.
-
Issue 2: Lack of expected inhibitory effect on GCN2 signaling.
-
Potential Cause 1: The concentration of this compound is too low to be inhibitory.
-
Troubleshooting Step: Increase the concentration of this compound into the high nanomolar or low micromolar range (e.g., 500 nM to 2 µM).
-
-
Potential Cause 2: Another eIF2α kinase (e.g., PERK, PKR, HRI) is activated by a different cellular stress, masking the inhibition of GCN2.
-
Troubleshooting Step: Analyze the activation status of other ISR kinases. If another kinase is active, the overall levels of p-eIF2α may remain high even if GCN2 is successfully inhibited.
-
-
Potential Cause 3: The compound has degraded.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound from powder. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: this compound In Vitro Potency and Selectivity
| Target Kinase | IC50 / % Inhibition | Notes |
| GCN2 | 2.4 nM | Primary target; ATP-competitive inhibitor. |
| MAP2K5 | >95% inhibition @ 1 µM | Potential off-target at high concentrations. |
| STK10 | >95% inhibition @ 1 µM | Potential off-target at high concentrations. |
| ZAK (MAP3K20) | >95% inhibition @ 1 µM | Potential off-target at high concentrations. |
Data compiled from publicly available sources.
Table 2: Concentration-Dependent Effects of this compound on the GCN2 Pathway
| This compound Concentration | Observed Effect on GCN2 Pathway | Phenotype |
| 10 - 100 nM | Activation of GCN2; Increased p-GCN2, p-eIF2α, and ATF4 | Paradoxical Activation |
| > 250 nM | Inhibition of GCN2; Decreased p-GCN2, p-eIF2α, and ATF4 | Canonical Inhibition |
Concentration ranges are approximate and may vary between cell lines.
Experimental Protocols
Protocol 1: Western Blot Analysis of GCN2 Pathway Phosphorylation
This protocol is for assessing the phosphorylation status of GCN2 and eIF2α, and the protein levels of ATF4.
1. Sample Preparation and Lysis: a. Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound for the desired time (e.g., 6 hours). b. Wash cells once with ice-cold PBS. c. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. f. Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Add 4x Laemmli sample buffer to 20-30 µg of protein lysate and boil at 95°C for 5 minutes. b. Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer proteins to a PVDF membrane. It is essential to pre-wet the PVDF membrane in methanol.
3. Immunoblotting: a. Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Do not use milk for blocking when probing for phosphoproteins, as it contains casein which can cause high background. b. Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
- Recommended antibodies: anti-phospho-GCN2 (Thr899), anti-GCN2, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, and a loading control (e.g., β-actin or GAPDH). c. Wash the membrane three times with TBST for 5 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 5 minutes each.
4. Detection: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate and capture the signal using a digital imager. c. Quantify band intensities using image analysis software. Normalize phosphoprotein levels to their respective total protein levels.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the measurement of cell viability based on ATP quantification.
1. Cell Plating: a. Prepare a cell suspension and seed cells into an opaque-walled 96-well plate at a predetermined optimal density. The volume per well should be 100 µL. b. Include wells with medium only for background luminescence measurement. c. Incubate the plate for 24 hours to allow cells to attach and resume normal growth.
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO). c. Incubate the plate for the desired treatment period (e.g., 48-72 hours).
3. Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature. c. Add 100 µL of CellTiter-Glo® Reagent to each well (for a final volume of 200 µL). d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure luminescence using a plate-reading luminometer.
4. Data Analysis: a. Subtract the average background luminescence from all experimental readings. b. Normalize the data to the vehicle control to determine the percent viability for each treatment condition. c. Plot the percent viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
Caption: GCN2 signaling pathway showing paradoxical activation and canonical inhibition by this compound.
Caption: Troubleshooting workflow for investigating unexpected results with this compound treatment.
Caption: Decision-making logic for troubleshooting unchanged ATF4 levels during this compound treatment.
Validation & Comparative
Validating Gcn2iB Target Engagement on GCN2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Gcn2iB, a potent ATP-competitive inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. It offers a comparative perspective with alternative GCN2 modulators, supported by experimental data to validate target engagement. This document is intended to assist researchers in designing and interpreting experiments aimed at understanding the cellular effects of GCN2 inhibition.
Introduction to GCN2 and the Integrated Stress Response
General Control Nonderepressible 2 (GCN2) is a serine/threonine-protein kinase that plays a pivotal role in the Integrated Stress Response (ISR), a crucial cellular signaling network for adapting to various environmental stresses.[1][2] GCN2 is primarily activated by amino acid deficiency, which leads to an accumulation of uncharged tRNA.[1][2] This activation triggers the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), resulting in a global reduction of protein synthesis to conserve resources and the preferential translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[2][3] The GCN2-eIF2α-ATF4 signaling axis is a key regulator of cellular homeostasis and has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][4]
This compound: A Dual-Activity Modulator of GCN2
This compound is a highly potent, ATP-competitive inhibitor of GCN2 with a reported IC50 in the low nanomolar range.[5][6] However, a critical characteristic of this compound and other ATP-competitive inhibitors is its paradoxical ability to activate GCN2 at low concentrations.[3][7][8] This biphasic activity—activation at low doses and inhibition at high doses—is a crucial consideration for in vitro and in vivo studies.[7][9] The proposed mechanism for this paradoxical activation involves the binding of the inhibitor to one kinase domain within the GCN2 dimer, which allosterically activates the other kinase domain.[9]
Comparative Analysis of GCN2 Inhibitors
A direct comparison of this compound with other known GCN2 inhibitors is essential for contextualizing its activity. This section provides a summary of key quantitative data for this compound and a notable alternative, A-92.
| Compound | Type | GCN2 IC50 | Paradoxical Activation Concentration | Notes |
| This compound | ATP-competitive inhibitor | ~2.4 nM[5][6] | 10-100 nM (induces p-eIF2α and ATF4)[7] | Exhibits a biphasic response; inhibition is observed at concentrations >250 nM.[7] |
| A-92 | ATP-competitive inhibitor | <300 nM[10] | Not reported to cause paradoxical activation.[8][11] | A type I inhibitor that effectively blocks GCN2 activity.[4][7] |
| Neratinib | Pan-HER inhibitor | Not primarily a GCN2 inhibitor (IC50 for HER2 = 59 nM)[12][13] | Activates GCN2 at ~1 µM[7] | An example of an off-target GCN2 activator.[7][14] |
| Dovitinib | Multi-targeted RTK inhibitor | Not primarily a GCN2 inhibitor (IC50 for FLT3 = 1 nM)[6][15] | Activates GCN2 at ~2 µM[7] | Another example of an off-target GCN2 activator.[7] |
Visualizing the GCN2 Signaling Pathway and Experimental Workflow
To better understand the mechanism of GCN2 modulation and the methods used to validate it, the following diagrams are provided.
Caption: The GCN2 signaling pathway under amino acid deprivation and points of intervention by this compound and A-92.
Caption: A typical experimental workflow for validating GCN2 target engagement and downstream signaling effects of an inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. The following are protocols for key experiments used to validate GCN2 target engagement.
Western Blot for GCN2 Pathway Activation
This protocol is used to assess the phosphorylation status of GCN2 and eIF2α, and the expression level of ATF4 in response to inhibitor treatment.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound or other inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GCN2 (Thr899), GCN2, p-eIF2α (Ser51), eIF2α, ATF4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system and quantify band intensities.
In Vitro GCN2 Kinase Assay
This assay directly measures the enzymatic activity of GCN2 and its inhibition by compounds.
a. Radiometric Assay:
-
Prepare a reaction mixture containing purified recombinant GCN2, its substrate (e.g., recombinant eIF2α), and kinase assay buffer.
-
Add serial dilutions of this compound or other test compounds.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the reaction products by SDS-PAGE and transfer to a membrane.
-
Expose the membrane to a phosphor screen and quantify the incorporation of ³²P into the substrate to determine GCN2 activity and calculate the IC50.
b. Non-Radiometric (Antibody-based) Assay:
-
Perform the kinase reaction as described above but with non-radiolabeled ATP.
-
Analyze the reaction products by Western blot using an antibody specific for phosphorylated eIF2α (Ser51).
-
Quantify the band intensity to determine GCN2 activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular context.
a. Cell Treatment and Heat Shock:
-
Treat intact cells with this compound or vehicle control for a defined period.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
b. Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
c. Analysis:
-
Collect the supernatant and analyze the amount of soluble GCN2 by Western blot.
-
A ligand-bound protein will be more thermally stable, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This thermal shift (ΔTm) is indicative of target engagement.
Conclusion
Validating the target engagement of this compound on GCN2 requires a multi-faceted approach that considers its dual activity. The paradoxical activation at low concentrations and inhibition at higher concentrations necessitates careful dose-response studies. By employing a combination of cellular assays to monitor the GCN2 signaling pathway and biophysical methods like CETSA to confirm direct binding, researchers can accurately characterize the effects of this compound and other GCN2 modulators. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community engaged in the study of the Integrated Stress Response and the development of novel therapeutics targeting GCN2.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An In Vitro System to Study Mammalian GCN2 Regulation | Springer Nature Experiments [experiments.springernature.com]
- 8. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cell-based chemical-genetic screen for amino acid stress response inhibitors reveals torins reverse stress kinase GCN2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rapt.com [rapt.com]
- 15. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
Gcn2iB vs. Genetic Knockdown of GCN2: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The protein kinase GCN2 (General Control Nonderepressible 2) is a critical sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR). Its activation triggers a signaling cascade that modulates protein synthesis and promotes adaptation to cellular stress. Consequently, GCN2 has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders. Researchers looking to modulate GCN2 activity primarily have two powerful tools at their disposal: the specific small molecule inhibitor Gcn2iB and genetic knockdown techniques such as CRISPR/Cas9-mediated knockout or shRNA-mediated silencing.
This guide provides an objective comparison of the efficacy of this compound and genetic knockdown of GCN2, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their studies.
Data Presentation
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the effects of this compound and GCN2 genetic knockdown on downstream signaling and cellular processes.
Table 1: Comparison of Effects on GCN2 Signaling Pathway
| Parameter | This compound Treatment | GCN2 Genetic Knockdown (KO/shRNA) | Key Findings & References |
| p-eIF2α Levels | Dose-dependent effects: Low concentrations (10-100 nM) can paradoxically increase p-eIF2α, while higher concentrations (>250 nM) inhibit it.[1] | Abolishes the increase in p-eIF2α in response to amino acid deprivation.[1][2][3] | This compound exhibits a biphasic response, whereas genetic knockdown provides a complete and sustained loss of GCN2-mediated eIF2α phosphorylation. |
| ATF4 Expression | Similar to p-eIF2α, low concentrations of this compound can increase ATF4 levels, an effect that is absent in GCN2 KO cells.[1] Higher concentrations block ATF4 induction.[1] | Prevents the induction of ATF4 in response to GCN2-activating stressors.[1][3][4] | Both methods can effectively block the ATF4-mediated stress response, but the paradoxical activation by low-dose this compound should be considered. |
| NRF2 Expression | Treatment with 2 µM this compound can attenuate the reduction in NRF2 expression caused by GCN2 overexpression.[5] | Stable knockdown of GCN2 can lead to an approximate 2-fold increase in NRF2 expression.[5] | Both approaches suggest a role for GCN2 in negatively regulating NRF2, with knockdown showing a clear increase in basal NRF2 levels. |
Table 2: Comparison of Phenotypic Outcomes
| Phenotype | This compound Treatment | GCN2 Genetic Knockdown (KO/shRNA) | Key Findings & References |
| Cell Viability under Amino Acid Deprivation | Can sensitize cells to amino acid deprivation, particularly in combination with other agents.[6] | GCN2 knockout can impair the adaptation to amino acid deprivation.[7] | Both methods highlight the critical role of GCN2 in surviving amino acid stress. |
| Cardiac Function in Diabetic Mice | Improves cardiac function by reducing oxidative stress and lipotoxicity.[8] | GCN2 deletion shows similar improvements in cardiac function in diabetic mice.[8] | Pharmacological inhibition and genetic deletion of GCN2 show comparable therapeutic potential in this disease model. |
| Hepatic Steatosis and Oxidative Stress | Ameliorates hepatic steatosis and oxidative stress in obese mice.[5] | Knockdown of hepatic GCN2 attenuates hepatic steatosis and oxidative stress in an NRF2-dependent manner.[5] | Both approaches demonstrate a protective effect against NAFLD-like symptoms in mouse models. |
| Tumor Growth | Can have anti-tumor effects, often in combination with other therapies. | Knockdown of GCN2 has been shown to be sufficient to inhibit tumor growth and blood vessel formation in vivo. | Both strategies are being explored for cancer therapy, with genetic knockdown providing strong preclinical evidence of efficacy. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for GCN2 genetic knockdown and this compound treatment.
GCN2 Genetic Knockdown via CRISPR/Cas9
This protocol provides a general framework for generating GCN2 knockout cell lines.
-
sgRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting a conserved exon of the EIF2AK4 gene (which encodes GCN2).
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Plate the target cells at an appropriate density.
-
Transduce the cells with the lentivirus at a low multiplicity of infection (MOI) to ensure single-copy integration.
-
Add polybrene (8 µg/mL) to enhance transduction efficiency.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand the clonal populations.
-
Verify the absence of GCN2 protein expression by Western blot analysis using a validated GCN2 antibody.
-
Confirm the on-target mutations in the EIF2AK4 gene by Sanger sequencing of the targeted genomic region.
-
GCN2 Genetic Knockdown via shRNA
This protocol outlines a general procedure for stable GCN2 knockdown using shRNA.
-
shRNA Design and Cloning:
-
Select at least three to five target-specific shRNA sequences against GCN2 mRNA.
-
Clone the shRNA templates into a suitable lentiviral vector (e.g., pLKO.1).
-
-
Lentivirus Production and Transduction:
-
Follow the same procedure for lentivirus production and transduction as described for the CRISPR/Cas9 protocol.
-
-
Selection and Validation:
-
Select transduced cells with an appropriate antibiotic.
-
Assess the efficiency of GCN2 knockdown at both the mRNA level (by qRT-PCR) and the protein level (by Western blot). A knockdown of 75-90% is typically considered effective.[9]
-
This compound Treatment in Cell Culture
This compound is a potent, ATP-competitive inhibitor of GCN2.
-
Stock Solution Preparation:
-
Dissolve this compound powder in fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration.
-
Typical working concentrations can range from low nanomolar (for paradoxical activation studies) to low micromolar (for inhibition). A common inhibitory concentration is 1-2 µM.[5]
-
Treat cells for the desired duration, which can range from a few hours to several days depending on the experimental endpoint. For signaling studies, a 4-6 hour treatment is often sufficient.[1]
-
-
Controls:
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
For specificity, it is recommended to perform experiments in parallel with GCN2 knockout or knockdown cells to confirm that the observed effects are GCN2-dependent.[1]
-
Mandatory Visualization
The following diagrams illustrate the GCN2 signaling pathway and a typical experimental workflow for comparing this compound and GCN2 knockdown.
Caption: GCN2 signaling pathway and points of intervention.
Caption: Workflow for comparing this compound and GCN2 knockdown.
Conclusion
Both this compound and genetic knockdown are highly effective tools for interrogating GCN2 function. The choice between them depends on the specific experimental goals.
-
Genetic knockdown (CRISPR/shRNA) offers a complete and sustained loss of GCN2 function, making it the gold standard for unequivocally defining the role of GCN2 in a given biological process. However, the generation of stable knockout or knockdown cell lines can be time-consuming, and potential off-target effects of the gene-editing machinery should be considered.
-
This compound provides a rapid, reversible, and dose-dependent method for inhibiting GCN2 kinase activity. This is particularly advantageous for studying the acute effects of GCN2 inhibition and for in vivo studies. However, researchers must be mindful of the paradoxical activation of GCN2 at low concentrations of this compound and should always validate the specificity of its effects, ideally in parallel with a genetic model.
By understanding the distinct advantages and limitations of each approach, researchers can design more robust experiments to unravel the complexities of GCN2 signaling and its role in health and disease.
References
- 1. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9-mediated knockout of GCN2 reveals a critical role in sensing amino acid deprivation in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GCN2 alleviates hepatic steatosis and oxidative stress in obese mice: Involvement of NRF2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. GCN2 adapts protein synthesis to scavenging-dependent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General control nonderepressible 2 (GCN2) as a therapeutic target in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Gcn2iB Specificity in Cellular Assays
This guide provides a comprehensive comparison of methodologies to validate the cellular specificity of Gcn2iB, a potent inhibitor of the GCN2 kinase. For researchers in drug development and cell biology, ensuring that the observed effects of a chemical probe are due to the modulation of its intended target is paramount. This document outlines key experiments, presents comparative data with other inhibitors, and offers detailed protocols to rigorously assess the on-target and off-target activity of this compound.
Introduction to GCN2 and the Integrated Stress Response
General control nonderepressible 2 (GCN2) is a serine/threonine kinase that plays a central role in the integrated stress response (ISR). The ISR is a crucial cellular signaling network activated by various stress conditions, including amino acid starvation, viral infection, and UV radiation. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation reduces global protein synthesis but selectively enhances the translation of specific mRNAs, such as that of the transcription factor ATF4, to promote cellular adaptation and survival.
This compound is a highly selective and potent inhibitor of the GCN2 kinase. Confirming its specificity is essential to ensure that experimental results are correctly attributed to the inhibition of the GCN2 pathway and not to unintended off-target effects. This guide details the necessary cellular assays to make this confirmation.
Part 1: Assessing On-Target this compound Activity
The primary method for confirming this compound's on-target activity is to measure its ability to block the GCN2 signaling cascade upon activation. The most common activator of the GCN2 pathway is amino acid deprivation.
Key Assays for On-Target Validation:
-
Inhibition of eIF2α Phosphorylation: The most direct and critical measure of GCN2 activity is the phosphorylation of its direct substrate, eIF2α.
-
Modulation of Downstream Proteins: GCN2 activation leads to the preferential translation of ATF4, which in turn induces the expression of target genes like CHOP (DDIT3). Measuring the levels of these downstream markers is a reliable indicator of pathway activity.
Comparative Inhibitor Data
The following table summarizes the potency of this compound in comparison to other known GCN2 inhibitors.
| Compound | Target(s) | IC50 (GCN2) | Cellular Potency (p-eIF2α Inhibition) | Key Features |
| This compound | GCN2 | <1.5 nM | ~20 nM | Highly potent and selective for GCN2 over other eIF2α kinases (PERK, PKR, HRI). |
| GCN2-IN-1 | GCN2 | 6.4 nM | ~200 nM | Potent GCN2 inhibitor, serves as a good comparator compound. |
| AT-01 | GCN2 | 2.5 nM | ~150 nM | Another selective GCN2 inhibitor used in cellular studies. |
GCN2 Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical GCN2 signaling pathway and the point of intervention for this compound.
Caption: GCN2 signaling cascade upon amino acid starvation and its inhibition by this compound.
Part 2: Confirming Specificity and Ruling Out Off-Target Effects
True specificity confirmation requires demonstrating that this compound does not significantly affect other cellular pathways, particularly other branches of the ISR, and does not induce general cytotoxicity at its effective concentrations.
Key Assays for Specificity Validation:
-
Counter-Screening Against Other eIF2α Kinases: The ISR can also be initiated by PERK, PKR, and HRI. It is crucial to show that this compound does not inhibit these kinases. This is achieved by using activators specific to these other pathways.
-
Cytotoxicity Assays: To ensure that the observed effects are not due to cell death, cell viability should be assessed at and above the working concentration of this compound.
Workflow for Specificity Testing
The following workflow provides a systematic approach to validating this compound specificity.
Caption: Experimental workflow for the validation of this compound cellular specificity.
Comparative Data for ISR Kinase Inhibitors
| Compound | Primary Target | Activator for Counter-Screen | Expected Outcome with Activator |
| This compound | GCN2 | Thapsigargin (PERK), Poly(I:C) (PKR) | No inhibition of p-eIF2α |
| GSK2606414 | PERK | Leucine Deprivation (GCN2) | No inhibition of p-eIF2α |
| C16 | PKR | Leucine Deprivation (GCN2) | No inhibition of p-eIF2α |
Part 3: Detailed Experimental Protocols
Protocol 1: Western Blot for p-eIF2α and ATF4
This protocol is designed to measure the inhibition of GCN2-mediated eIF2α phosphorylation and subsequent ATF4 expression.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MEFs) in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
Induce GCN2 activation by replacing the medium with leucine-free medium for 2-4 hours. Include a non-starved control group.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and SDS-PAGE:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-p-eIF2α (Ser51)
-
Mouse anti-total-eIF2α
-
Rabbit anti-ATF4
-
Mouse anti-β-actin (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: qPCR for ATF4 and CHOP Target Genes
This protocol quantifies the transcriptional upregulation of GCN2 target genes.
-
Cell Culture and Treatment:
-
Follow the same treatment procedure as in Protocol 1, but incubate for a longer duration suitable for transcriptional changes (e.g., 6-8 hours of leucine starvation).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green master mix and gene-specific primers.
-
Example Primers (Human):
-
ATF4 Fwd: 5'-CTTACCAAGGCTGGAGAGCA-3'
-
ATF4 Rev: 5'-GCTGGAGAACCCATGAGGTT-3'
-
CHOP Fwd: 5'-GGAAACAGAGTGGTCATTCCC-3'
-
CHOP Rev: 5'-CTGCTTGAGCCGTTCATTCTC-3'
-
GAPDH (housekeeping) Fwd: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
GAPDH Rev: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
-
-
Analyze data using the ΔΔCt method, normalizing to the housekeeping gene.
-
Protocol 3: Cell Viability Assay
This protocol assesses the general cytotoxicity of this compound.
-
Cell Plating and Treatment:
-
Plate cells in an opaque 96-well plate.
-
Treat cells with a wide dose range of this compound (e.g., 10 nM to 50 µM) for 24-48 hours.
-
-
Assay Procedure (Example using CellTiter-Glo®):
-
Equilibrate the plate and reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize data to vehicle-treated cells to determine percent viability.
-
Logical Framework for Specificity Confirmation
The decision-making process for confirming this compound's specificity can be visualized as follows.
Caption: A logical decision tree for validating the cellular specificity of this compound.
By following these experimental protocols and comparative analyses, researchers can confidently establish the specificity of this compound in their cellular models, ensuring the reliability and accuracy of their findings.
Gcn2iB: A Comparative Guide to an Integrated Stress Response Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Gcn2iB, a potent inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, with other key inhibitors of the Integrated Stress Response (ISR). The ISR is a central cellular signaling network activated by various stress conditions, and its modulation holds significant therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. This document offers an objective comparison of this compound's performance against other ISR inhibitors, supported by experimental data, detailed protocols, and visual pathway diagrams to aid in the selection of appropriate research tools.
The Integrated Stress Response Pathway and Points of Inhibition
The ISR is orchestrated by four primary stress-sensing kinases: GCN2, PERK, PKR, and HRI. These kinases respond to distinct cellular stresses and converge on the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis and the preferential translation of stress-responsive genes, most notably Activating Transcription Factor 4 (ATF4). Downstream of eIF2α phosphorylation, the inhibitor ISRIB promotes the activity of eIF2B, the guanine (B1146940) nucleotide exchange factor for eIF2, effectively reversing the effects of eIF2α phosphorylation.
Caption: The Integrated Stress Response pathway highlighting the points of action for various inhibitors.
Comparative Data of ISR Inhibitors
The following tables summarize the key characteristics and experimental data for this compound and other selected ISR inhibitors.
Table 1: Inhibitor Characteristics and Potency
| Inhibitor | Primary Target | Mechanism of Action | IC50 | Reference(s) |
| This compound | GCN2 | ATP-competitive inhibitor | 2.4 nM | [1] |
| GSK2606414 | PERK | ATP-competitive inhibitor | 0.4 nM | [2] |
| C16 | PKR | ATP-binding site inhibitor | 186-210 nM | [3] |
| (Various) | HRI | ATP-competitive or allosteric | Varies | [4][5] |
| ISRIB | eIF2B | Stabilizes the active form of eIF2B | 5 nM | [6] |
Table 2: Selectivity and Off-Target Effects
| Inhibitor | Known Off-Targets / Cross-Reactivity | Experimental Observation | Reference(s) |
| This compound | HRI | Inhibits HRI with an IC50 of 620 nM. At low concentrations, can paradoxically activate GCN2. | [4][7] |
| GSK2606414 (PERK inhibitor) | GCN2 | At micromolar concentrations, can activate GCN2. | [3] |
| C16 (PKR inhibitor) | GCN2 | Can activate GCN2 at micromolar concentrations. | [3][8] |
| A-92 (GCN2 inhibitor) | PERK | Can activate PERK at high concentrations (10-40 µM). | [3] |
| ISRIB | Minimal reported | Does not induce major changes in translation or mRNA levels in unstressed cells. Can be cytotoxic under high proteotoxic stress. | [9] |
Table 3: Comparative Efficacy in a Specific Stress Context
This table presents data from a study investigating the role of different ISR kinases in photothermal therapy (PTT)-induced stress.
| Inhibitor | Target | Effect on PTT-induced eIF2α phosphorylation | Conclusion | Reference |
| This compound | GCN2 | No inhibition | GCN2 is not the primary kinase responsible for eIF2α phosphorylation in this stress model. | [2] |
| GSK2606414 | PERK | Inhibited | PERK is a key mediator of eIF2α phosphorylation in response to PTT-induced stress. | [2] |
| C16 | PKR | No inhibition | PKR is not the primary kinase responsible for eIF2α phosphorylation in this stress model. | [2] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating ISR inhibitors and the logical relationship of their effects on the signaling pathway.
Caption: A generalized workflow for assessing the efficacy and cytotoxicity of ISR inhibitors.
Caption: Logical relationship of ISR kinase inhibitors and ISRIB on the signaling cascade.
Experimental Protocols
Western Blot for Phosphorylation of eIF2α
Objective: To determine the effect of ISR inhibitors on the phosphorylation status of eIF2α.
Materials:
-
Cells of interest
-
Stress-inducing agent (e.g., thapsigargin (B1683126) for ER stress, halofuginone (B1684669) for amino acid starvation)
-
ISR inhibitors (this compound, GSK2606414, etc.)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of ISR inhibitor for 1-2 hours.
-
Induce stress with the appropriate agent for the desired time.
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Determine protein concentration of the lysates.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the phospho-eIF2α signal to the total eIF2α signal.
ATF4 Reporter Assay
Objective: To measure the effect of ISR inhibitors on the translational upregulation of ATF4.
Materials:
-
Cells of interest
-
ATF4 reporter plasmid (e.g., containing the ATF4 5' UTR upstream of a luciferase or fluorescent protein gene)
-
Transfection reagent
-
Stress-inducing agent
-
ISR inhibitors
-
Luciferase assay reagent (if using a luciferase reporter)
-
Plate reader or fluorescence microscope
Protocol:
-
Transfect cells with the ATF4 reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Allow 24-48 hours for plasmid expression.
-
Pre-treat cells with ISR inhibitors for 1-2 hours.
-
Induce stress for a specified duration.
-
Lyse the cells according to the reporter assay manufacturer's instructions.
-
Measure the reporter signal (e.g., luminescence or fluorescence).
-
Normalize the ATF4 reporter signal to the control reporter signal.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the cytotoxic effects of ISR inhibitors.
Materials:
-
Cells of interest
-
96-well plates
-
ISR inhibitors at various concentrations
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the ISR inhibitor for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol (CellTiter-Glo® Assay):
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a highly potent and selective inhibitor of GCN2, making it a valuable tool for studying the role of this specific kinase in the Integrated Stress Response. However, this guide highlights several critical considerations for researchers. Firstly, this compound is not entirely specific and can inhibit HRI at higher concentrations. Secondly, the phenomenon of paradoxical activation, where inhibitors of one ISR kinase can activate another, underscores the interconnectedness of these pathways and the importance of using inhibitors at appropriate concentrations.
The choice of an ISR inhibitor should be guided by the specific research question and the cellular context. For broad inhibition of the ISR downstream of eIF2α phosphorylation, ISRIB presents a viable option with a distinct mechanism and potentially lower cytotoxicity compared to kinase inhibitors. When investigating the role of a specific eIF2α kinase, it is crucial to consider potential off-target effects and to validate findings using multiple approaches, such as genetic knockdown or knockout models. The experimental protocols provided herein offer a starting point for the rigorous evaluation and comparison of this compound and other ISR inhibitors in your research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the integrated stress response by inhibitors of its kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into allosteric inhibition of HRI kinase by heme binding via HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hyperfluor.com [hyperfluor.com]
- 7. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
GCN2iB vs. PERK Inhibitors: A Comparative Guide for Studying eIF2α Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
The phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α) is a central event in the Integrated Stress Response (ISR), a crucial cellular pathway activated by various stress conditions. Two key kinases responsible for eIF2α phosphorylation are the General Control Nonderepressible 2 (GCN2) and the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). Pharmacological inhibitors of these kinases are invaluable tools for dissecting their roles in the ISR and for therapeutic development. This guide provides an objective comparison of Gcn2iB, a GCN2 inhibitor, and representative PERK inhibitors, focusing on their mechanisms, specificity, and important considerations for their use in research. A critical aspect highlighted is the phenomenon of paradoxical activation and cross-activation, which significantly influences the interpretation of experimental results.
Mechanism of Action: Targeting Different Stress Signals
GCN2 and PERK are activated by distinct cellular stresses, leading to the phosphorylation of eIF2α at Serine 51. This phosphorylation event reduces global protein synthesis while promoting the translation of specific stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4).
GCN2 is primarily activated by amino acid starvation.[1][2] Uncharged tRNAs accumulate during amino acid deficiency and bind to the histidyl-tRNA synthetase (HisRS)-like domain of GCN2, leading to its activation.[2]
PERK is a key sensor of endoplasmic reticulum (ER) stress.[3][4] The accumulation of unfolded proteins in the ER lumen leads to PERK oligomerization and autophosphorylation, resulting in its activation.[3][5]
This compound is an ATP-competitive inhibitor of GCN2.[6][7] By binding to the ATP-binding pocket of GCN2, it prevents the phosphorylation of its substrates, including eIF2α.
PERK inhibitors , such as GSK2656157, are also ATP-competitive and bind to the kinase domain of PERK, thereby blocking its autophosphorylation and subsequent phosphorylation of eIF2α.[3][4][5]
Signaling Pathways of GCN2 and PERK
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting the Integrated Stress Response Kinase GCN2 to Modulate Retroviral Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
Phenotypic differences between Gcn2iB and other GCN2 modulators
For Researchers, Scientists, and Drug Development Professionals
The protein kinase GCN2 (General Control Nonderepressible 2) is a critical regulator of cellular stress responses, making it a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. A growing arsenal (B13267) of small molecule modulators targeting GCN2 is now available, each with distinct biochemical properties and cellular effects. This guide provides a detailed comparison of Gcn2iB, a potent GCN2 modulator, with other notable GCN2 inhibitors and activators, supported by experimental data and detailed protocols.
At a Glance: this compound's Unique Profile
This compound is a highly selective, ATP-competitive inhibitor of GCN2.[1] However, its most striking characteristic is its dose-dependent paradoxical activation of the GCN2 pathway. At low concentrations, this compound enhances GCN2 autophosphorylation and subsequent phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α), leading to the upregulation of the downstream transcription factor ATF4.[2][3][4] At higher concentrations, it acts as a canonical inhibitor, blocking the integrated stress response (ISR). This biphasic activity distinguishes this compound from many other GCN2 modulators and has significant implications for its therapeutic application.
Quantitative Comparison of GCN2 Modulators
The following tables summarize the key quantitative parameters for this compound and other representative GCN2 modulators. These values, collated from multiple studies, provide a basis for comparing their potency and selectivity.
Table 1: Inhibitory and Activating Potency of GCN2 Modulators
| Compound | Type | Target | IC50 (nM) | EC50 (nM) | Notes |
| This compound | Inhibitor/Paradoxical Activator | GCN2 | 2.4[1] | ~10-100 (for activation)[3] | Highly selective ATP-competitive inhibitor that paradoxically activates GCN2 at low concentrations. |
| A-92 | Inhibitor | GCN2 | ~200 | - | A type I ATP-competitive inhibitor that does not exhibit paradoxical activation.[5] |
| Neratinib (B1684480) | Inhibitor (Primary)/Paradoxical Activator (Off-target) | EGFR/HER2, GCN2 | - | 269 (HeLa cells), 690 (CHO cells)[6][7] | A pan-ErbB inhibitor that was discovered to directly bind to and activate GCN2 as an off-target effect.[2][8][9] |
| TAP20 | Inhibitor | GCN2 | 17 | - | Also shows activity against GSK3α/β and CDK9/cyclinD1.[10] |
| GZD824 (Olverembatinib) | Inhibitor | Bcr-Abl, GCN2 | - | - | Initially developed as a Bcr-Abl inhibitor, it also inhibits GCN2 but with low specificity.[9] |
Table 2: Kinase Selectivity of this compound
| Kinase | % Inhibition at 1 µM this compound |
| GCN2 | >99.5%[1] |
| MAP2K5 | >95%[1] |
| STK10 | >95%[1] |
| ZAK | >95%[1] |
Phenotypic Differences in Key Disease Areas
The distinct mechanisms of action of GCN2 modulators translate into different phenotypic outcomes in various disease models.
Cancer
In oncology, GCN2 inhibition is being explored to sensitize cancer cells to nutrient deprivation, a common feature of the tumor microenvironment.
-
This compound: In combination with asparaginase, which depletes asparagine, this compound shows synergistic antitumor activity in preclinical models of acute lymphoblastic leukemia and pancreatic cancer.[1] The paradoxical activation at low doses could potentially be harnessed to induce stress and apoptosis in certain cancer contexts, while higher inhibitory doses could block adaptive responses.
-
Other Inhibitors (e.g., A-92, TAP20): These inhibitors are being investigated for their ability to block the pro-survival signaling of the GCN2 pathway in tumors, thereby enhancing the efficacy of chemotherapy or targeted agents that induce amino acid stress.[10]
-
Paradoxical Activators (e.g., Neratinib): The off-target activation of GCN2 by neratinib contributes to its antitumor activity in glioblastoma by inducing persistent cellular stress.[9] This highlights the complex role of the ISR in cancer therapy, where both activation and inhibition can be therapeutically beneficial depending on the context.
Neurodegeneration
The role of the GCN2 pathway in neurodegenerative diseases is multifaceted. Chronic activation can be detrimental, while transient activation may be protective.
-
This compound: Pharmacological inhibition of GCN2 with this compound has been shown to reduce the toxicity of mutant SOD1, a protein implicated in amyotrophic lateral sclerosis (ALS), and delay disease progression in a mouse model of ALS.[11] This suggests that inhibiting chronic GCN2 activation could be a viable therapeutic strategy for certain neurodegenerative conditions.
Signaling Pathways and Experimental Workflows
To understand the differential effects of GCN2 modulators, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to characterize them.
Caption: GCN2 Signaling Pathway and Points of Modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A GCN1-independent activator of the kinase GCN2 [elifesciences.org]
- 4. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Expression of PERK-eIF2α-ATF4 pathway signaling protein in the progression of hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Gcn2iB: A Guide to Control Experiments and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of control experiments for Gcn2iB-mediated effects, alongside a comparative analysis with alternative compounds. All experimental data is presented in clear, tabular format, with detailed protocols and visualizations to support your research.
This compound is a potent and selective ATP-competitive inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, a key regulator of the Integrated Stress Response (ISR)[1]. The ISR is a crucial cellular signaling network that allows cells to adapt to various stresses, such as amino acid deprivation, by modulating protein synthesis[2][3]. While this compound is primarily known as an inhibitor, it exhibits a paradoxical, dose-dependent biphasic effect, acting as an activator at low concentrations and an inhibitor at higher concentrations[2][4][5]. This dual activity necessitates carefully designed control experiments to accurately interpret its effects.
Comparative Analysis of this compound and Alternatives
To aid in the selection of appropriate research tools, the following table compares this compound with other commonly used modulators of the GCN2 pathway.
| Compound | Target(s) | Mechanism of Action | Reported IC50 | Key Features & Considerations |
| This compound | GCN2 (Primary), MAP2K5, STK10, ZAK | ATP-competitive inhibitor | 2.4 nM for GCN2 [1] | Potent and selective for GCN2. Exhibits paradoxical activation at low concentrations[2][4][5]. |
| GCN2-IN-1 | GCN2 | ATP-competitive inhibitor | Not specified | Alternative GCN2 inhibitor. |
| A-92 | GCN2 | ATP-competitive inhibitor | Not specified | Used to counteract this compound-mediated activation of GCN2[4]. |
| Neratinib | ErbB family kinases, GCN2 | ATP-competitive inhibitor | Not specified for GCN2 | FDA-approved kinase inhibitor that also activates GCN2[6]. |
| Halofuginone (B1684669) (HF) | Prolyl-tRNA synthetase inhibitor | Induces amino acid starvation, leading to GCN2 activation | Not applicable | Induces the ISR via a canonical mechanism, serving as a positive control for GCN2 activation[4]. |
| ISRIB | eIF2B activator | Downstream ISR inhibitor | Not specified | Acts downstream of eIF2α phosphorylation to reverse the effects of ISR activation. |
GCN2 Signaling Pathway
The following diagram illustrates the canonical GCN2 signaling pathway activated by amino acid stress and the points of intervention by this compound and other modulators.
Caption: The GCN2 signaling pathway in response to amino acid deprivation.
Experimental Protocols and Control Experiments
To rigorously investigate the effects of this compound, a combination of positive and negative controls is essential.
Key Experimental Readouts:
-
Phosphorylation of GCN2 (p-GCN2) and eIF2α (p-eIF2α): Measured by Western Blot, these are direct markers of GCN2 activation and ISR induction.
-
ATF4 Protein Expression: Assessed by Western Blot, ATF4 is a key transcription factor downstream of p-eIF2α.
-
ATF4 Transcriptional Activity: Quantified using luciferase reporter assays with ATF4-responsive elements.
-
Cell Viability/Proliferation Assays: To determine the functional consequences of GCN2 modulation.
Recommended Control Experiments:
| Experiment Type | Purpose | Experimental Design | Expected Outcome with this compound |
| Negative Control (Genetic) | To confirm GCN2-dependency of the observed effects. | Compare the effects of this compound in wild-type (WT) cells versus GCN2 knockout (KO) cells[4]. | The effects of this compound on p-eIF2α and ATF4 should be absent or significantly reduced in GCN2 KO cells. |
| Negative Control (Pharmacological) | To demonstrate specificity and rule out off-target effects. | Co-treatment with a structurally distinct GCN2 inhibitor (e.g., A-92) to block this compound-mediated activation[4]. | A-92 should antagonize the activating effects of low-concentration this compound. |
| Positive Control | To ensure the experimental system is responsive to ISR induction. | Treatment with a known GCN2 activator, such as halofuginone (HF), which induces amino acid starvation[4]. | HF should induce a robust increase in p-GCN2, p-eIF2α, and ATF4, similar to the activating effect of low-concentration this compound. |
| Dose-Response Analysis | To characterize the biphasic nature of this compound. | Treat cells with a wide range of this compound concentrations (e.g., 4 nM to 4 µM)[4]. | A biphasic response should be observed, with activation of ISR markers at low concentrations (e.g., 10-100 nM) and inhibition at higher concentrations (e.g., >250 nM)[4]. |
Experimental Workflow: Western Blot Analysis of ISR Activation
The following diagram outlines a typical workflow for assessing GCN2 pathway activation using Western Blotting.
Caption: A standard workflow for Western Blot analysis of ISR markers.
Logical Comparison of GCN2 Modulators
The choice of compound for GCN2 pathway modulation depends on the specific research question. The following diagram provides a logical framework for selecting the appropriate tool.
Caption: Decision tree for selecting a GCN2 pathway modulator.
By employing these rigorous control experiments and considering the comparative data, researchers can confidently delineate the specific effects of this compound and advance our understanding of the Integrated Stress Response in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of Gcn2 by small molecules designed to be inhibitors [scholarworks.indianapolis.iu.edu]
- 3. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Gcn2iB In Vivo Efficacy: A Comparative Analysis Against Other GCN2 Inhibitors
This guide provides a comparative assessment of the in vivo efficacy of Gcn2iB, a potent and selective GCN2 inhibitor, against other inhibitors targeting the same kinase. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical research and development strategies.
GCN2 Signaling Pathway
General control nonderepressible 2 (GCN2) is a serine/threonine-protein kinase that plays a pivotal role in the integrated stress response (ISR), a crucial cellular mechanism for adapting to various environmental stresses, including amino acid starvation.[1][2] Under conditions of amino acid scarcity, an increase in uncharged tRNAs activates GCN2.[3] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as activating transcription factor 4 (ATF4).[2][3] The GCN2-ATF4 pathway is implicated in various cellular processes, including amino acid metabolism, angiogenesis, and apoptosis, and has emerged as a promising target in oncology.[2][4]
Caption: GCN2 Signaling Pathway Under Amino Acid Starvation.
Comparative In Vivo Efficacy of GCN2 Inhibitors
The following tables summarize the available in vivo efficacy data for this compound and other notable GCN2 inhibitors. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
Table 1: In Vivo Antitumor Activity of GCN2 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Citation |
| This compound | Acute Myeloid Leukemia (MV-4-11 xenograft) | Combination with L-asparaginase | Potent antitumor activity with synergistic effects. Tumors did not show significant growth even after drug cessation. | [5] |
| This compound | Pancreatic Cancer (SU.86.86 xenograft) | Combination with L-asparaginase | Robust antitumor activity with synergistic effects. | [5] |
| Compound 39 | Lewis Lung Carcinoma (LL2 syngeneic model) | 15 mg/kg BID (oral) | Significant tumor growth inhibition (TGI) as a single agent. Enhanced TGI in combination with anti-VEGFR therapy. | [6] |
| TAP20 | Various cancer cell lines (in vivo exploration suggested) | Not specified in vivo | Restricts matrix-dependent invasion at concentrations below its growth-inhibitory IC50 in vitro. | [4][7] |
| HC-7366 (GCN2 activator) | Colorectal, Head and Neck, Sarcoma, Prostate, Fibrosarcoma, AML preclinical models | Monotherapy | Significant tumor growth inhibition (33% regression to 98% inhibition). | [4] |
Note: HC-7366 is a GCN2 activator, not an inhibitor. It is included for context on targeting the GCN2 pathway.
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Inhibitor | Key Features | Selectivity | In Vivo Target Engagement | Citation |
| This compound | ATP-competitive inhibitor with an IC50 of 2.4 nM. Suitable pharmacokinetic profile for in vivo studies. | Highly selective for GCN2. At 1 µM, >99.5% inhibition of GCN2, with >95% inhibition of only three other kinases (MAP2K5, STK10, ZAK). | Combination with L-asparaginase leads to potent antitumor activity. | [5][8] |
| Compound 39 | Orally bioavailable with favorable PK. | Excellent selectivity against other ISR family members (HRI, PKR, PERK) and good kinome-wide selectivity. | Engages GCN2 at levels ≥80% with an oral dose of 15 mg/kg BID in mice. | [6] |
| TAP20 | Triazolo[4,5-d]pyrimidine class of GCN2 inhibitors. | Potent against GCN2 (IC50 of 17 nM in vitro), with some activity against GSK3α/β and CDK9/cyclinD1. | Synergistic with inhibitors of cyclin-dependent kinases in vitro. | [7][8] |
| GZD824 (olverembatinib) | Initially a Bcr-Abl inhibitor, later found to inhibit GCN2. | Low specificity in kinase assays. | --- | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below is a generalized experimental workflow for assessing GCN2 inhibitors in a xenograft cancer model.
General In Vivo Xenograft Study Protocol
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., MV-4-11 for AML, SU.86.86 for pancreatic cancer) are cultured under standard conditions.
-
A specific number of cells (e.g., 5 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Randomization:
-
Tumor volumes are monitored regularly using caliper measurements (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into treatment and control groups.
-
-
Drug Formulation and Administration:
-
GCN2 inhibitors are formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle-only is administered to the control group.
-
Dosing is performed according to the specified schedule (e.g., once or twice daily for a set number of weeks).
-
-
Efficacy Assessment:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting for pharmacodynamic markers like p-eIF2α and ATF4).
-
Tumor growth inhibition (TGI) is calculated as a percentage.
-
-
Statistical Analysis:
-
Statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).
-
Caption: Generalized In Vivo Xenograft Experimental Workflow.
Discussion and Conclusion
This compound has demonstrated significant in vivo efficacy, particularly in combination with agents that induce amino acid stress, such as L-asparaginase.[5][9] Its high selectivity and favorable pharmacokinetic profile make it a valuable tool for preclinical studies.[5][8] Other inhibitors like Compound 39 have shown promise as single agents and in combination with anti-angiogenesis therapies in specific models.[6]
A noteworthy finding is that some ATP-competitive GCN2 inhibitors, including this compound, can paradoxically activate GCN2 at low concentrations while inhibiting it at higher concentrations.[10][11][12] This biphasic activity underscores the importance of careful dose-response studies to accurately interpret in vivo outcomes.
The collective evidence suggests that targeting the GCN2 pathway is a viable therapeutic strategy. The choice of inhibitor and its application—either as a monotherapy or in combination—will likely depend on the specific cancer type and its underlying metabolic vulnerabilities. For instance, cancers with low basal expression of asparagine synthetase (ASNS) appear particularly susceptible to the combination of GCN2 inhibition and asparaginase (B612624) treatment.[9]
Future research should focus on direct comparative studies of different GCN2 inhibitors in standardized in vivo models to provide a clearer picture of their relative potency and therapeutic potential. Additionally, further exploration of rational combination therapies that exploit the metabolic dependencies created by GCN2 inhibition is warranted.
References
- 1. GCN2-mediated signaling Gene Ontology Term (GO:0140469) [informatics.jax.org]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Activation of Gcn2 by small molecules designed to be inhibitors [scholarworks.indianapolis.iu.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Gcn2iB
This document provides immediate and essential safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling Gcn2iB. The following procedures are designed to ensure personal safety and the integrity of experimental work.
Safety and Personal Protective Equipment (PPE)
While a safety data sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to handle all potent, research-grade kinase inhibitors with a high degree of caution. Best practices for handling similar chemical compounds should be adopted to minimize any potential risk.[1][2] A multi-layered approach to Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment for this compound Handling
| Laboratory Activity | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1][2] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield for splash risks. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial to maintain compound integrity and ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
This compound is typically stored at -20°C for short-term use (up to 6 months) and -80°C for long-term storage (up to 1 year).[3] Always confirm the recommended storage conditions on the product vial or datasheet.
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[2]
Preparation of Stock Solutions:
-
Environment: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound with care to avoid generating dust.[2]
-
Solvent Addition: this compound is soluble in DMSO.[4] Slowly add the desired solvent to the vial containing the solid compound. Sonication may be used to aid dissolution.[5]
-
For cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cellular effects.[5]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2][6]
-
Liquid Waste: Collect unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2][7]
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps should be disposed of in a puncture-resistant sharps container labeled for hazardous chemical waste.[6]
-
Decontamination: Reusable glassware and surfaces can be decontaminated by washing with an appropriate solvent (e.g., alcohol) followed by soap and water.[7]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
GCN2 Kinase Assay (In Vitro)
This protocol is adapted from methodologies used to assess GCN2 kinase activity.[4][8]
-
Pre-incubation: Pre-incubate 1 nmol/L of recombinant GCN2 protein with varying concentrations of this compound for 60 minutes at 25°C in a suitable kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (at a concentration close to the KM value for GCN2, which is approximately 190 µmol/L) and a substrate, such as 130 nmol/L of green fluorescent protein-eIF2α substrate.[8]
-
Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 30-60 minutes).
-
Detection: Determine the amount of phosphorylated substrate using a suitable detection method, such as a LanthaScreen Tb-anti-p-eIF2α (pSer52) antibody kit.[8]
-
Data Analysis: Calculate the IC50 value of this compound using appropriate software, such as XLfit.[8]
Cell Viability Assay
This protocol outlines a typical cell-based assay to determine the effect of this compound on cell proliferation.[8][9]
-
Cell Seeding: Seed cells (e.g., CCRF-CEM, MV-4-11) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and in combination with other agents like L-asparaginase, if applicable) for a specified duration (e.g., 72 hours).[8][9]
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
-
Data Analysis: Measure the signal (e.g., luminescence) and normalize it to untreated control cells to determine the percentage of cell viability. Calculate IC50 values as appropriate.
Western Blot Analysis for GCN2 Pathway Activation
This protocol is for detecting changes in the phosphorylation status of GCN2 and its downstream targets.[8]
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 4 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GCN2, total GCN2, p-eIF2α, total eIF2α, and ATF4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the GCN2 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: GCN2 signaling pathway activation by amino acid deprivation and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: Emerging roles of the signaling network of the protein kinase GCN2 in the plant stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. unthsc.edu [unthsc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
